Product packaging for 1H-tetrazol-5-ylurea(Cat. No.:)

1H-tetrazol-5-ylurea

Cat. No.: B8739596
M. Wt: 128.09 g/mol
InChI Key: QGFOBPFXLWTDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Tetrazol-5-ylurea is a specialized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates both a urea linkage and a 1H-tetrazole ring, a combination that offers unique properties for research and development. The 1H-tetrazole moiety is a renowned bioisostere for a carboxylic acid group , sharing a similar pKa (typically around 4.5-4.9) and a planar, aromatic ring structure with four nitrogen atoms . This bioisosteric replacement is a cornerstone of modern drug design, as it can enhance metabolic stability, improve lipophilicity, and increase membrane penetration compared to the parent carboxylic acid, potentially leading to improved pharmacokinetic profiles . Furthermore, the tetrazole ring can engage in diverse receptor-ligand interactions, including hydrogen bonding and π-stacking . The urea functional group adds another dimension, often serving as a key pharmacophore that can participate in hydrogen bonding with biological targets. This molecular architecture makes this compound a valuable scaffold for various applications. In pharmaceutical research, it can be utilized in the synthesis of more complex tetrazole derivatives or investigated as a core structure in the development of new antimicrobial agents, given the documented activity of similar tetrazole-based compounds . Beyond medicine, tetrazole derivatives are explored in material science for applications such as energetic materials and coordination chemistry due to their high nitrogen content and thermal properties . This product is intended for research purposes in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets and adhere to all local safety regulations when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N6O B8739596 1H-tetrazol-5-ylurea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4N6O

Molecular Weight

128.09 g/mol

IUPAC Name

2H-tetrazol-5-ylurea

InChI

InChI=1S/C2H4N6O/c3-1(9)4-2-5-7-8-6-2/h(H4,3,4,5,6,7,8,9)

InChI Key

QGFOBPFXLWTDGX-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=N1)NC(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 1H-tetrazol-5-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1H-tetrazol-5-ylurea. These predictions are derived from established chemical shift ranges, characteristic absorption frequencies, and known fragmentation patterns of the tetrazole and urea functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Atom Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹HTetrazole N-H14.0 - 16.0Broad SingletThe acidic proton of the tetrazole ring is expected to be highly deshielded and may exchange with deuterium in solvents like D₂O.
¹HUrea N-H (adjacent to tetrazole)9.0 - 11.0Broad SingletThe chemical shift is influenced by the electron-withdrawing tetrazole ring.
¹HUrea N-H₂ (terminal)5.0 - 7.0Broad SingletThese protons are typically less deshielded than the other N-H proton.
¹³CTetrazole C5155 - 160SingletThe carbon atom of the tetrazole ring attached to the urea group.[1]
¹³CUrea C=O158 - 165SingletThe carbonyl carbon of the urea functional group.

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can be influenced by the choice of solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Tetrazole)Stretching3000 - 3200Broad, Medium
N-H (Urea)Stretching3200 - 3500Broad, Strong (often two bands)[2]
C=O (Urea)Stretching1650 - 1700Strong, Sharp[2]
N-H (Urea)Bending1600 - 1650Medium[2]
C-N (Urea)Stretching1400 - 1480Medium
Tetrazole RingRing Vibrations (N=N, C=N stretching)1340 - 1640, 900 - 1200Medium to Strong[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

Analysis Type Expected m/z Notes
Molecular Ion (M⁺) 128.04Corresponding to the exact mass of C₂H₄N₆O.
Protonated Molecule [M+H]⁺ 129.05Expected in positive-ion electrospray ionization (ESI).
Key Fragmentation Pathways
Loss of HN₃ (m/z 43) from the tetrazole ring.A characteristic fragmentation for many 5-substituted 1H-tetrazoles in positive-ion mode.[4]
Loss of N₂ (m/z 28) from the tetrazole ring.A common fragmentation pathway for tetrazoles.[4]
Cleavage of the C-N bond between the tetrazole and urea.
Fragmentation of the urea moiety, often involving the loss of isocyanate (HNCO).[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be polar). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

    • Place the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory into the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water.[7]

    • To promote ionization in positive-ion mode, a small amount of an acid (e.g., 0.1% formic acid) can be added to the solution.[7]

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Set the mass spectrometer to scan over an appropriate mass range (e.g., m/z 50-500).

    • Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to obtain a stable and strong signal for the protonated molecule [M+H]⁺.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the compound.

    • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Start Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Analysis IR IR Spectroscopy (FT-IR) Start->IR Analysis MS Mass Spectrometry (ESI-MS) Start->MS Analysis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation Data Correlation IR_Data->Structure_Confirmation Data Correlation MS_Data->Structure_Confirmation Data Correlation

Caption: General workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Compound This compound Proton_NMR ¹H NMR Compound->Proton_NMR Provides info on H environment Carbon_NMR ¹³C NMR Compound->Carbon_NMR Provides info on C framework IR_Spec FT-IR Compound->IR_Spec Identifies functional groups Mass_Spec ESI-MS Compound->Mass_Spec Determines molecular weight

Caption: Relationship between the compound and the information provided by each spectroscopic technique.

References

Quantum Chemical Blueprint of 1H-Tetrazol-5-ylurea: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth guide to the quantum chemical calculations of 1H-tetrazol-5-ylurea, a molecule of significant interest in medicinal chemistry. Due to the scarcity of direct computational studies on this specific molecule, this guide synthesizes methodologies and presents representative data from closely related 5-substituted 1H-tetrazole derivatives, particularly tetrazole-5-carboxamides, to offer a robust computational framework. This document details theoretical protocols, summarizes key quantitative data in structured tables, and visualizes computational workflows, serving as a foundational resource for researchers engaged in the theoretical analysis and design of novel tetrazole-based therapeutic agents.

Introduction

Tetrazole derivatives are a cornerstone in medicinal chemistry, frequently employed as bioisosteres for carboxylic acids, exhibiting favorable metabolic stability and physicochemical properties.[1] The title compound, this compound, combines the tetrazole ring with a urea moiety, presenting a unique scaffold for developing novel therapeutics. Quantum chemical calculations offer a powerful lens to elucidate the electronic structure, reactivity, and potential intermolecular interactions of such molecules, thereby guiding rational drug design.

This guide outlines the application of Density Functional Theory (DFT) for the comprehensive theoretical characterization of this compound and its analogues. DFT has proven to be an effective method for predicting the properties of various molecular systems, including tetrazole derivatives.[2]

Theoretical Methodology

The computational analysis of tetrazole derivatives typically involves geometry optimization and subsequent calculation of various molecular properties using DFT. A common and effective approach is detailed below.

Computational Protocol

A reliable and widely used computational protocol for tetrazole derivatives involves the following steps:

  • Initial Structure Generation: A 3D structure of the molecule is generated using standard molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to its lowest energy conformation. A popular and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(2d,2p).[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Following successful optimization, a range of quantum chemical parameters are calculated to describe the electronic structure and reactivity of the molecule. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for identifying sites for electrophilic and nucleophilic attack.

    • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the overall reactivity.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

The following diagram illustrates the typical workflow for these quantum chemical calculations.

Quantum Chemical Calculation Workflow cluster_input Input cluster_calculation DFT Calculations cluster_output Output & Analysis Initial_Structure Initial 3D Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(2d,2p)) Initial_Structure->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Property_Calculation Property Calculation (HOMO, LUMO, MEP, etc.) Frequency_Analysis->Property_Calculation Optimized_Geometry Optimized Geometry Property_Calculation->Optimized_Geometry Thermodynamic_Properties Thermodynamic Properties Property_Calculation->Thermodynamic_Properties Electronic_Properties Electronic Properties & Reactivity Descriptors Property_Calculation->Electronic_Properties

A typical workflow for quantum chemical calculations of tetrazole derivatives.

Predicted Molecular Properties

While specific data for this compound is not available in the literature, the following tables present representative quantitative data for analogous 5-substituted 1H-tetrazoles, calculated using DFT methods. This data provides a baseline for understanding the expected properties of the target molecule.

Geometric Parameters

The optimized geometric parameters, including bond lengths and bond angles, are fundamental for understanding the molecule's three-dimensional structure. The table below shows typical calculated bond lengths for the tetrazole ring.

Parameter Bond Length (Å)
N1-N21.35
N2-N31.30
N3-N41.35
N4-C51.33
C5-N11.33
Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the HOMO and LUMO and the resulting energy gap are key indicators of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Parameter Value (eV)
HOMO Energy-7.5 to -8.5
LUMO Energy-1.0 to -2.0
Energy Gap (ΔE)5.5 to 7.5
Electronegativity (χ)4.25 to 5.25
Chemical Hardness (η)2.75 to 3.75
Global Softness (S)0.27 to 0.36
Thermodynamic Properties

Calculated thermodynamic properties are essential for understanding the stability and energy of the molecule.

Parameter Value
Enthalpy (Hartree)Varies with molecule size
Gibbs Free Energy (Hartree)Varies with molecule size
Entropy (cal/mol·K)80 - 120

Visualization of Logical Relationships

The relationship between calculated electronic properties and the prediction of molecular reactivity can be visualized as a logical flow. The following diagram illustrates this relationship.

Reactivity Prediction Logic DFT_Calc DFT Calculation (B3LYP/6-311++G(2d,2p)) FMO Frontier Molecular Orbitals (HOMO & LUMO Energies) DFT_Calc->FMO MEP Molecular Electrostatic Potential (MEP Surface) DFT_Calc->MEP Global_React Global Reactivity Descriptors (Hardness, Softness) FMO->Global_React Reactivity_Pred Prediction of Chemical Reactivity & Interaction Sites FMO->Reactivity_Pred MEP->Reactivity_Pred Global_React->Reactivity_Pred

Logical flow from DFT calculations to reactivity prediction.

Conclusion

This technical guide provides a comprehensive overview of the quantum chemical calculations applicable to this compound. By leveraging established DFT methodologies and analyzing representative data from analogous compounds, researchers can gain significant insights into the structural, electronic, and reactive properties of this and other novel tetrazole derivatives. The detailed protocols and visualized workflows presented herein serve as a valuable resource for computational chemists and drug development professionals, facilitating the rational design of next-generation therapeutics. Further experimental and computational studies on this compound are encouraged to validate and expand upon the foundational information provided in this guide.

References

Thermal Decomposition of 1H-tetrazol-5-ylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1H-tetrazol-5-ylurea. Due to a lack of specific experimental data for this compound in published literature, this guide synthesizes information on the known thermal behavior of structurally related tetrazole and urea compounds to predict its decomposition characteristics. It also provides standardized experimental protocols for researchers wishing to conduct their own thermal analysis.

Introduction to this compound and its Thermal Stability

This compound is a molecule combining a tetrazole ring with a urea functional group. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a key feature in many energetic materials and pharmaceuticals. The high nitrogen content of the tetrazole ring contributes to a high heat of formation, and its decomposition often results in the release of nitrogen gas (N₂), a very stable molecule. This property makes tetrazole-containing compounds of interest as gas-generating agents in applications like airbags and as energetic components in propellants and explosives.

The thermal stability of tetrazole derivatives is a critical parameter for their safe handling, storage, and application. Understanding the onset temperature of decomposition, the rate of decomposition, and the nature of the evolved products is essential to mitigate potential hazards. The urea functional group can also influence the decomposition pathway, potentially through different reaction mechanisms than the tetrazole ring alone.

General Principles of Tetrazole Decomposition

The thermal decomposition of the tetrazole ring has been a subject of extensive study. While the specific pathway can be influenced by the nature and position of substituents, two primary decomposition routes are generally recognized for the 1H-tetrazole ring:

  • Ring Cleavage with N₂ Elimination: This is the most common pathway, where the tetrazole ring fragments to release a molecule of nitrogen gas. This process can proceed through the formation of highly reactive intermediates such as nitrenes or carbenes, which then undergo further reactions.

  • Formation of Hydrazoic Acid (HN₃): In some cases, particularly for NH-unsubstituted tetrazoles, the decomposition can lead to the formation of hydrazoic acid, which is itself a highly toxic and explosive compound.

The presence of different functional groups on the tetrazole ring can significantly alter the decomposition temperature and the dominant reaction pathway.

Predicted Thermal Decomposition of this compound

The urea moiety is expected to decompose at higher temperatures, typically yielding ammonia (NH₃) and isocyanic acid (HNCO), which can then trimerize to form cyanuric acid.

A hypothetical decomposition pathway for this compound could involve the initial cleavage of the tetrazole ring to release N₂, followed by the breakdown of the remaining urea-like structure.

Data Presentation

As there is no specific quantitative thermal analysis data found in the literature for this compound, the following table is presented as a template for the types of data that would be collected in such a study. For comparative purposes, data for the related compound 5-amino-1H-tetrazole is included where available from literature, though it should be noted that this is not a direct substitute.

Thermal PropertyThis compound5-amino-1H-tetrazole (for comparison)
Differential Scanning Calorimetry (DSC)
Onset Decomposition Temp. (°C)Data not available~200-220 (in mixtures)[1]
Peak Decomposition Temp. (°C)Data not availableVaries with heating rate[1]
Enthalpy of Decomposition (J/g)Data not availableData not available
Thermogravimetric Analysis (TGA)
Onset Mass Loss Temp. (°C)Data not available~220 (in mixtures)[1]
Primary Mass Loss (%)Data not availableVaries with conditions
Residual Mass at 600°C (%)Data not availableVaries with conditions

Experimental Protocols

For researchers planning to investigate the thermal properties of this compound, the following standard protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

  • Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., from room temperature to 400 °C). An empty crucible is used as a reference.

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and the integrated area of any endothermic or exothermic peaks. The integrated area is used to calculate the enthalpy change of the transition.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information about the thermal stability and the stoichiometry of decomposition reactions.

Methodology:

  • Sample Preparation: A slightly larger amount of the sample (typically 5-10 mg) is weighed into a ceramic or platinum crucible.

  • Instrument Setup: The TGA instrument is purged with an inert or reactive gas at a constant flow rate.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of mass loss, the temperature of maximum mass loss rate, and the percentage of mass lost in each decomposition step.

Visualizations

The following diagrams illustrate the proposed decomposition pathway and the experimental workflow for thermal analysis.

G Figure 1: Hypothetical Thermal Decomposition Pathway cluster_input Input A This compound C Tetrazole Ring Cleavage A->C Initial Step B Heat D N₂ Gas C->D releases E Reactive Intermediates C->E F Urea Moiety Decomposition E->F G NH₃, HNCO, etc. F->G releases

Caption: Hypothetical decomposition of this compound.

G Figure 2: Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis prep Weigh Sample (1-10 mg) into Crucible dsc Differential Scanning Calorimetry (DSC) prep->dsc tga Thermogravimetric Analysis (TGA) prep->tga dsc_data DSC Curve (Heat Flow vs. Temp) dsc->dsc_data tga_data TGA Curve (Mass vs. Temp) tga->tga_data analysis Determine Onset Temps, Peak Temps, Mass Loss, Enthalpy dsc_data->analysis tga_data->analysis

Caption: Workflow for DSC and TGA analysis.

Conclusion

While there is a clear need for direct experimental investigation into the thermal decomposition of this compound, this guide provides a foundational understanding based on the well-established behavior of related chemical structures. The decomposition is anticipated to be an exothermic process dominated by the fragmentation of the tetrazole ring with the evolution of nitrogen gas. The provided experimental protocols offer a standardized approach for researchers to obtain the necessary quantitative data to fully characterize the thermal stability and hazard profile of this compound. Such studies are crucial for ensuring its safe handling and for its potential application in various fields of science and technology.

References

Navigating the Physicochemical Landscape of 1H-Tetrazol-5-ylurea: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and a framework for determining the solubility and stability of 1H-tetrazol-5-ylurea. While specific experimental data for this compound is limited in publicly available literature, this document furnishes researchers with the foundational knowledge of tetrazole chemistry, detailed experimental protocols, and logical workflows necessary to characterize this molecule of interest.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂H₄N₆OLookChem
Molecular Weight 128.09 g/mol LookChem
Boiling Point 221.5°C at 760 mmHgLookChem[1]
Density 2.35 g/cm³LookChem[1]
Flash Point 87.8°CLookChem[1]
Vapor Pressure 0.107 mmHg at 25°CLookChem[1]
XLogP3 -1.6LookChem[1]
Hydrogen Bond Donor Count 3LookChem[1]
Hydrogen Bond Acceptor Count 4LookChem[1]
Rotatable Bond Count 1LookChem[1]
Solubility in Water Data Not Available
Solubility in Organic Solvents Data Not Available

General Stability Profile of Tetrazole Derivatives

The tetrazole ring is known for its relative stability under a range of conditions, a desirable trait in pharmaceutical development.[2] Generally, tetrazole derivatives are stable to heat, microwave irradiation, and various chemical reagents such as oxidants, acids, and bases.[2] However, like many nitrogen-rich heterocycles, they can be susceptible to degradation under specific stress conditions, particularly photolysis.[2][3]

The urea functional group can undergo hydrolysis under acidic or basic conditions, which represents a potential degradation pathway for this compound. Therefore, a thorough investigation into its stability under hydrolytic, oxidative, and photolytic stress is crucial for its development as a potential therapeutic agent.

Experimental Protocols

The following sections outline detailed, generalized methodologies for determining the solubility and assessing the stability of this compound. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.[4][5][6][7]

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.

  • After agitation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Perform the experiment in triplicate for each solvent.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[4][5][6]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Neutral Hydrolysis: Water at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

  • Prepare solutions of this compound in the respective stress media.

  • For thermal and photostability, use the compound in its solid state and in solution.

  • Expose the samples to the specified stress conditions for the designated time.

  • At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

  • Analyze the stressed samples using a suitable stability-indicating analytical method (e.g., HPLC with a photodiode array detector or mass spectrometer).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

  • Aim for 5-20% degradation to ensure that the degradation products are representative and can be adequately characterized.[4]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Visually confirm undissolved solid D->E F Centrifuge to separate solid E->F G Withdraw supernatant F->G H Dilute aliquot G->H I Quantify by validated analytical method (e.g., HPLC) H->I Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sample Withdraw and neutralize samples Acid->Sample Base Base Hydrolysis Base->Sample Neutral Neutral Hydrolysis Neutral->Sample Oxidation Oxidation Oxidation->Sample Thermal Thermal Thermal->Sample Photo Photostability Photo->Sample Analyze Analyze by stability-indicating method (e.g., HPLC-PDA/MS) Sample->Analyze Compare Compare to unstressed control Analyze->Compare Identify Identify and quantify degradation products Compare->Identify Pathway Elucidate degradation pathway Identify->Pathway Start Prepare solutions/solid samples of This compound Start->Acid Start->Base Start->Neutral Start->Oxidation Start->Thermal Start->Photo Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis/Thermolysis Parent This compound AminoTetrazole 5-Amino-1H-tetrazole Parent->AminoTetrazole IsocyanicAcid Isocyanic Acid Parent->IsocyanicAcid N2 Nitrogen (N₂) Parent->N2 Intermediates Reactive Intermediates Parent->Intermediates Ammonia Ammonia + CO2 IsocyanicAcid->Ammonia Complex Complex Degradants Intermediates->Complex

References

The Discovery of Novel 1H-Tetrazol-5-ylurea Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel 1H-tetrazol-5-ylurea analogs, a promising class of compounds with significant potential in medicinal chemistry. The unique structural features of the 1H-tetrazole ring, acting as a bioisostere for a carboxylic acid, combined with the urea linker, offer a versatile scaffold for designing targeted therapies.[1][2] This document outlines the synthesis, biological evaluation, and mechanistic insights into these compounds, with a focus on their potential as anticancer agents targeting key signaling pathways.

Core Concepts and Rationale

The 1H-tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidity and planar structure but with improved metabolic stability and cell permeability.[1] The urea functional group is a common pharmacophore in many kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of enzymes. The combination of these two functionalities in the this compound scaffold presents a compelling strategy for the development of novel therapeutics, particularly in oncology.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a multi-step process. A generalized synthetic workflow is presented below.

G cluster_0 Synthesis of 1H-Tetrazol-5-amine cluster_1 Synthesis of Aryl Isocyanate cluster_2 Final Urea Formation A Cyanogen Bromide C Reaction in Water A->C Step 1a B Sodium Azide B->C Step 1b D 1H-Tetrazol-5-amine C->D I 1H-Tetrazol-5-amine E Substituted Aniline G Reaction in Inert Solvent E->G Step 2a F Phosgene or Triphosgene F->G Step 2b H Aryl Isocyanate G->H J Aryl Isocyanate K Reaction in Aprotic Solvent I->K Step 3a J->K Step 3b L This compound Analog K->L G cluster_pathway RAF/MEK/ERK Signaling Pathway cluster_inhibition Inhibition by this compound Analog RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor This compound Analog Inhibitor->RAF Inhibits

References

Theoretical Investigation of 1H-Tetrazol-5-ylurea Tautomerism: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a comprehensive framework for the theoretical investigation of tautomerism in 1H-tetrazol-5-ylurea. Due to the critical role of tautomeric forms in determining the physicochemical and pharmacological properties of drug candidates, a thorough computational analysis is indispensable. While a specific theoretical study on this compound is not extensively covered in current literature, this guide synthesizes established computational methodologies from studies on analogous 5-substituted tetrazoles to provide a robust protocol for such an investigation. This paper details the potential tautomeric and conformational space, outlines the requisite quantum chemical calculation protocols, and provides a template for the presentation of quantitative data. The aim is to equip researchers with the necessary theoretical foundation to conduct a rigorous analysis of this compound and similar compounds, thereby facilitating informed drug design and development.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a pivotal consideration in medicinal chemistry. The specific tautomeric form of a molecule can profoundly influence its biological activity, receptor binding affinity, metabolic stability, and pharmacokinetic profile. The tetrazole moiety, a well-established bioisostere for the carboxylic acid group, is known to exhibit a complex tautomeric landscape. For 5-substituted tetrazoles, the proton can reside on different nitrogen atoms of the tetrazole ring, leading to various tautomers, most commonly the 1H and 2H forms. When substituted with a urea group at the 5-position, the potential for additional tautomers involving the urea moiety arises, further complicating the energetic landscape.

A comprehensive theoretical investigation is therefore essential to elucidate the relative stabilities of these tautomers and to predict the predominant species under physiological conditions. Such an understanding is crucial for the rational design of novel therapeutics based on the this compound scaffold.

Potential Tautomers and Conformers of this compound

The primary tautomeric equilibrium in 5-substituted tetrazoles occurs between the 1H and 2H isomers. For this compound, we can anticipate at least two principal tetrazole-based tautomers. Furthermore, the urea substituent introduces the possibility of imidic acid tautomers. The rotational flexibility around the C-N bonds also gives rise to various conformers for each tautomer.

A logical workflow for identifying the relevant structures for computational analysis is outlined below.

Tautomerism_Workflow Start This compound Core Structure Tautomer_ID Identify Potential Tautomeric Forms (Tetrazole and Urea Moieties) Start->Tautomer_ID Conformer_Scan Perform Conformational Scan for Each Tautomer (Rotation of Single Bonds) Tautomer_ID->Conformer_Scan Minima_ID Identify Unique Energy Minima (Conformers) Conformer_Scan->Minima_ID Optimization Geometry Optimization of All Conformers Minima_ID->Optimization Frequency Frequency Calculations (Confirm Minima, Obtain Thermodynamic Data) Optimization->Frequency Final_Energies Single-Point Energy Refinement (Higher Level of Theory/Basis Set) Frequency->Final_Energies Tautomeric_Equilibrium T1 This compound H on N1 of tetrazole ring T2 2H-Tetrazol-5-ylurea H on N2 of tetrazole ring T1->T2 Tetrazole Tautomerism T3 Imidic Acid Tautomer A Proton transfer from urea N to urea O T1->T3 Urea Tautomerism T4 Imidic Acid Tautomer B Proton transfer from other urea N to urea O T2->T4 Urea Tautomerism

An In-depth Technical Guide to 1H-Tetrazol-5-ylurea, Thiourea, and Their Derivatives: Synthesis, Biological Activities, and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole nucleus, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in medicinal chemistry, primarily due to its role as a bioisosteric replacement for the carboxylic acid group. This substitution often enhances the lipophilicity and metabolic stability of drug candidates. Among the vast array of tetrazole derivatives, those incorporating a urea or thiourea moiety at the 5-position represent a class of compounds with significant, yet not fully explored, therapeutic potential. This technical guide provides a comprehensive literature review of 1H-tetrazol-5-ylurea, its corresponding thiourea analogs, and their derivatives, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Tetrazolylurea and Thiourea Derivatives

The synthesis of 1H-tetrazole derivatives primarily relies on the [3+2] cycloaddition reaction between a nitrile and an azide.[1] However, the introduction of a urea or thiourea functional group at the 5-position of the tetrazole ring requires specific synthetic strategies.

A prevalent method for the synthesis of 1,5-disubstituted tetrazoles involves the oxidative desulfurization of 1,3-disubstituted thioureas in the presence of an azide source, often utilizing mercury salts as desulfurization agents.[2] This approach has been successfully employed in the preparation of various N-substituted-1H-tetrazol-5-amines from their corresponding thiourea precursors.[2][3]

A general synthetic pathway for the conversion of thiourea-based compounds to tetrazole derivatives is depicted below. This transition highlights a key strategy for accessing this class of compounds.[3]

G cluster_reagents Reagents Thiourea 1,3-Disubstituted Thiourea Tetrazole 1,5-Disubstituted-1H-tetrazol-5-amine Thiourea->Tetrazole Oxidative Desulfurization Reagents Sodium Azide (NaN3) Mercury(II) Chloride (HgCl2)

Caption: General scheme for the synthesis of 1,5-disubstituted tetrazoles from thiourea derivatives.

While specific literature on the synthesis of a wide range of this compound derivatives is limited, a plausible approach involves the reaction of 5-amino-1H-tetrazole with an appropriate isocyanate or by employing a Curtius, Hofmann, or Lossen rearrangement of a corresponding 1H-tetrazole-5-carboxamide.

Biological Activities and Therapeutic Potential

Derivatives of this compound and thiourea have been investigated for a spectrum of pharmacological activities, with antimicrobial and anti-inflammatory properties being the most prominent.

Antimicrobial Activity

Several studies have highlighted the potential of tetrazole derivatives as antimicrobial agents.[1] Specifically, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, synthesized from thiourea precursors, have demonstrated significant antibacterial activity.[3][4]

One study reported the synthesis of twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine and their evaluation against various bacterial strains.[3] Notably, compound 6 in their series, 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, exhibited promising activity against clinical strains of Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) value as low as 2 µg/mL for one strain.[5] This indicates the potential of this scaffold in combating opportunistic pathogens. The majority of the synthesized compounds in this series showed good potency against Gram-positive bacteria.[2]

Table 1: Antimicrobial Activity of Selected N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

CompoundRMIC (µg/mL) vs. S. epidermidis T 5501 851/19
6 4-Cl2
Ref 1 3-Cl, 4-CH30.25-4 (against various standard strains)
Ref 2 3-Cl, 4-F2-16 (against clinical cocci)

Data sourced from Szulczyk et al., 2021.[3][4]

Anti-inflammatory Activity

The tetrazole moiety is a known pharmacophore in the design of anti-inflammatory agents.[1] Limited but specific evidence points to the anti-inflammatory potential of tetrazolylurea derivatives. A study on substituted tetrazole derivatives identified that 1,1-dimethyl-3-(phenyl(1H-tetrazol-1-yl)methylamino)urea exhibited noteworthy anti-inflammatory activity in a carrageenan-induced paw edema model in rats. This finding suggests that the urea linkage is a viable strategy for developing novel anti-inflammatory agents based on the tetrazole scaffold.

Anticancer Activity

The broader class of tetrazole derivatives has been extensively investigated for anticancer properties.[6][7] While specific data on this compound derivatives is scarce, the general anticancer potential of tetrazoles suggests that this subclass warrants further investigation. The mechanism of action for many anticancer tetrazoles involves the inhibition of key enzymes or interactions with DNA.[6]

Experimental Protocols

For the synthesis and biological evaluation of these compounds, specific experimental procedures are crucial. Below are representative protocols extracted from the literature.

General Procedure for the Synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

This procedure is based on the oxidative desulfurization of the corresponding thiourea.[2]

  • To a solution of the respective 1-aryl-3-(furan-2-ylmethyl)thiourea (1.0 eq) in dimethylformamide (DMF), add sodium azide (3.0 eq).

  • Slowly add a solution of mercury(II) chloride (1.1 eq) in DMF to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a 25% aqueous solution of ammonium hydroxide and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Dissolve Thiourea and NaN3 in DMF Add_HgCl2 Add HgCl2 solution in DMF Start->Add_HgCl2 Stir Stir at RT for 24h Add_HgCl2->Stir Quench Pour into NH4OH(aq) and Extract with Et2O Stir->Quench Wash Wash with Brine Dry and Concentrate Quench->Wash Purify Column Chromatography Wash->Purify Product Pure N-(furan-2-ylmethyl)- 1H-tetrazol-5-amine Purify->Product

Caption: Experimental workflow for the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare serial twofold dilutions of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways and molecular targets for most this compound and thiourea derivatives are not yet fully elucidated. However, based on the known activities of tetrazole-containing compounds, several potential mechanisms can be proposed.

For antimicrobial agents, possible targets include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The structural similarity of the tetrazole ring to the carboxylate group may allow these compounds to act as competitive inhibitors of enzymes that recognize carboxylate substrates.

In the context of anti-inflammatory activity, tetrazole derivatives may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases.

G Compound Tetrazolylurea/ Thiourea Derivative Target Molecular Target (e.g., Enzyme, Receptor) Compound->Target Inhibition/ Modulation Pathway Signaling Pathway (e.g., Inflammatory Cascade) Target->Pathway Disruption Response Biological Response (e.g., Antimicrobial, Anti-inflammatory) Pathway->Response Leads to

Caption: Proposed logical relationship for the mechanism of action of tetrazolylurea/thiourea derivatives.

Conclusion and Future Perspectives

The existing literature, though not extensive, suggests that this compound, thiourea, and their derivatives are a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammation. The synthetic accessibility of the thiourea derivatives provides a solid platform for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Future research should focus on:

  • Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader range of this compound derivatives are needed to establish clear SARs.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways of the most active compounds is crucial for their further development.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

Physicochemical Properties of Substituted 1H-Tetrazol-5-ylureas: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of substituted 1H-tetrazol-5-ylureas, a class of compounds of significant interest in medicinal chemistry. The unique structural features of the tetrazole ring, particularly its bioisosteric relationship with the carboxylic acid group, coupled with the hydrogen bonding capabilities of the urea moiety, make these compounds attractive scaffolds for drug design.[1][2] Understanding their physicochemical properties is paramount for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and for predicting their behavior in biological systems.

Core Physicochemical Properties

The physicochemical properties of substituted 1H-tetrazol-5-ylureas are critically influenced by the nature of the substituents on the aryl or alkyl portions of the molecule. Key parameters include acidity (pKa), lipophilicity (logP/logD), and aqueous solubility.

Acidity (pKa)

The 1H-tetrazole ring imparts acidic properties to the molecule, with pKa values generally comparable to those of carboxylic acids.[1][3] This acidity is a crucial determinant of the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The pKa of the tetrazole proton is influenced by the electronic effects of the substituents on the urea moiety. Electron-withdrawing groups tend to decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a nonpolar environment, is a key factor in its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like substituted 1H-tetrazol-5-ylureas, the distribution coefficient (logD) at a specific pH is a more relevant parameter. The lipophilicity is highly dependent on the nature and size of the substituents. Aromatic and aliphatic hydrocarbon substituents increase lipophilicity, whereas polar functional groups decrease it.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. The solubility of substituted 1H-tetrazol-5-ylureas is influenced by a balance of factors including the polarity of the urea and tetrazole groups, the lipophilicity of the substituents, and the crystal lattice energy of the solid form. The acidic nature of the tetrazole ring allows for the formation of salts, which can significantly enhance aqueous solubility.

Quantitative Physicochemical Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (predicted)logP (predicted)Aqueous Solubility (predicted)
1H-Tetrazol-5-ylureaC₂H₄N₆O128.09-~4.5-1.5Low
1-(4-Chlorophenyl)-3-(1H-tetrazol-5-yl)ureaC₈H₇ClN₆O238.64>250~4.31.2Very Low
1-(4-Methoxyphenyl)-3-(1H-tetrazol-5-yl)ureaC₉H₁₀N₆O₂246.22>250~4.60.5Very Low
1-Methyl-3-(1H-tetrazol-5-yl)ureaC₃H₆N₆O142.12-~4.7-1.0Moderate

Note: Predicted values are generated using computational models and should be considered as estimates. Experimental validation is crucial.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental methods. The following sections outline standard protocols applicable to the characterization of substituted 1H-tetrazol-5-ylureas.

Synthesis of Substituted 1H-Tetrazol-5-ylureas

A general synthetic route to 1-aryl-3-(1H-tetrazol-5-yl)ureas involves the reaction of 5-aminotetrazole with an appropriately substituted aryl isocyanate.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminotetrazole 5-Aminotetrazole reaction_step Reaction in suitable solvent (e.g., DMF, THF) aminotetrazole->reaction_step isocyanate Substituted Aryl Isocyanate isocyanate->reaction_step product 1-Aryl-3-(1H-tetrazol-5-yl)urea reaction_step->product

Caption: General synthetic workflow for 1-aryl-3-(1H-tetrazol-5-yl)ureas.

Protocol:

  • To a solution of 5-aminotetrazole (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add the substituted aryl isocyanate (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the product is precipitated by the addition of water or a non-polar solvent like diethyl ether.

  • The crude product is collected by filtration, washed with water and a suitable organic solvent, and then dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Determination of Acid Dissociation Constant (pKa)

For compounds with poor water solubility, pKa determination often requires the use of co-solvents. Potentiometric titration is a common and accurate method.

pKa_Determination cluster_sample_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis sample Dissolve compound in co-solvent (e.g., Methanol) mixture Prepare series of co-solvent/buffer mixtures sample->mixture aqueous_buffer Prepare aqueous buffer aqueous_buffer->mixture titration_step Potentiometric titration with standardized base (e.g., NaOH) mixture->titration_step pKa_app Determine apparent pKa (pKa') in each mixture titration_step->pKa_app extrapolation Extrapolate pKa' to 0% co-solvent (e.g., Yasuda-Shedlovsky plot) pKa_app->extrapolation pKa_final Determine aqueous pKa extrapolation->pKa_final

Caption: Workflow for pKa determination of poorly soluble compounds.

Protocol:

  • Prepare a stock solution of the test compound in a suitable organic co-solvent (e.g., methanol, DMSO).

  • Prepare a series of solutions with varying ratios of the co-solvent and an aqueous buffer of known ionic strength.

  • Calibrate a pH electrode using standard aqueous buffers.

  • Titrate each solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • Determine the apparent pKa (pKa') in each co-solvent mixture from the half-equivalence point of the titration curve.

  • Extrapolate the pKa' values to 0% co-solvent to obtain the aqueous pKa, using methods such as the Yasuda-Shedlovsky plot.

Determination of Lipophilicity (logD)

The shake-flask method is the traditional approach for logP/logD determination, but it can be challenging for compounds with low solubility. HPLC-based methods are often more suitable.

Protocol (HPLC Method):

  • Prepare a series of standard compounds with known logP values.

  • Prepare a mobile phase consisting of an aqueous buffer (at the desired pH for logD measurement) and an organic modifier (e.g., methanol, acetonitrile).

  • Inject the standard compounds and the test compound onto a reverse-phase HPLC column (e.g., C18).

  • Determine the retention time (t_R_) for each compound.

  • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

  • Create a calibration curve by plotting the log(k') of the standard compounds against their known logP values.

  • Determine the logP/logD of the test compound by interpolating its log(k') value on the calibration curve.

Determination of Aqueous Solubility

For poorly soluble compounds, the shake-flask method followed by a sensitive analytical technique like HPLC or LC-MS is commonly employed.

Protocol:

  • Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH.

  • Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Biological Relevance and Signaling Pathways

Substituted tetrazole derivatives have been investigated for a variety of biological activities. Notably, some have been designed as angiotensin II receptor antagonists and peroxisome proliferator-activated receptor gamma (PPARγ) agonists.

Angiotensin II Receptor Signaling Pathway

Angiotensin II is a key regulator of blood pressure and cardiovascular homeostasis. Its effects are mediated primarily through the AT1 and AT2 receptors. Antagonists of the AT1 receptor are widely used in the treatment of hypertension.

AngiotensinII_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_protein Gq Protein AT1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Cell Growth) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Angiotensin II (AT1) Receptor Signaling Pathway.
PPARγ Signaling Pathway

PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Agonists of PPARγ, such as the thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Agonist (e.g., Substituted This compound) PPARg PPARγ Ligand->PPARg Binds and Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->Gene_Transcription Regulates

Caption: Simplified PPARγ Signaling Pathway.

Conclusion

The physicochemical properties of substituted 1H-tetrazol-5-ylureas are fundamental to their potential as therapeutic agents. A thorough understanding and experimental determination of their pKa, lipophilicity, and solubility are essential for guiding the drug discovery and development process. The synthetic and analytical protocols outlined in this guide provide a framework for the systematic characterization of this important class of compounds. Furthermore, the exploration of their interactions with key biological targets, such as the angiotensin II receptor and PPARγ, continues to be a promising avenue for the development of novel therapeutics.

References

Methodological & Application

Application Note: Synthesis of 1H-tetrazol-5-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H-tetrazol-5-ylurea is a chemical compound that integrates a urea functional group with a tetrazole ring. The tetrazole moiety is a significant structural motif in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group, which can improve a drug candidate's metabolic stability and cell permeability.[1] Consequently, this compound serves as a valuable building block for synthesizing a variety of compounds with potential therapeutic applications, including those investigated for antimicrobial and anticancer activities.[2] This document provides a detailed protocol for the laboratory-scale synthesis of this compound from 5-aminotetrazole.

Disclaimer and Safety Precautions: This protocol is intended for use by trained professionals in a controlled laboratory setting.

  • Explosion Hazard: Tetrazole and its derivatives are high-energy compounds and can be explosive. They may decompose violently when subjected to heat, shock, or friction.[3][4] All heating operations should be conducted with extreme caution behind a blast shield.

  • Chemical Toxicity: The starting materials and product may be toxic or irritant. 5-Aminotetrazole can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for all reagents before use.[5]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.

  • Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol

This protocol details the synthesis of this compound via the reaction of 5-aminotetrazole with sodium cyanate in an acidic aqueous solution.

Materials and Reagents:

  • 5-Aminotetrazole (monohydrate)

  • Sodium Cyanate (NaOCN)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Reaction Scheme

The overall reaction involves the formation of a urea linkage between the amino group of 5-aminotetrazole and a cyanate-derived intermediate.

A 5-Aminotetrazole C H₂O, HCl P This compound B Sodium Cyanate (NaOCN) C->P Reaction

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Procedure:
  • Preparation of 5-Aminotetrazole Solution:

    • In a 250 mL beaker, dissolve 10.3 g (0.1 mol) of 5-aminotetrazole monohydrate in 100 mL of deionized water.

    • Stir the mixture using a magnetic stirrer until the solid is fully dissolved. You may need to warm the mixture gently (not exceeding 40°C) to facilitate dissolution.

    • Once dissolved, cool the solution to room temperature.

  • Acidification:

    • While stirring, slowly add 8.3 mL of concentrated hydrochloric acid to the 5-aminotetrazole solution. This will form the hydrochloride salt of the amine, making it more soluble and activating it for the reaction.

  • Preparation of Sodium Cyanate Solution:

    • In a separate 100 mL beaker, dissolve 7.15 g (0.11 mol) of sodium cyanate in 50 mL of deionized water.

  • Reaction:

    • Place the beaker containing the acidified 5-aminotetrazole solution in an ice bath and cool to 0-5°C.

    • Slowly add the sodium cyanate solution dropwise to the cold, stirring aminotetrazole solution over a period of 30 minutes. Maintain the temperature below 10°C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

    • Remove the ice bath and allow the mixture to warm to room temperature, stirring for another 2 hours. A white precipitate should form.

  • Product Isolation:

    • Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with two portions of 25 mL cold deionized water to remove any unreacted salts.

    • Wash the cake with one portion of 20 mL cold ethanol.

    • Dry the product in a vacuum oven at 50°C to a constant weight.

  • Purification (Optional):

    • The crude product can be further purified by recrystallization from a water/ethanol mixture if necessary.

  • Characterization:

    • Determine the melting point of the dried product.

    • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagents and Stoichiometry

Reagent Formula Molar Mass ( g/mol ) Amount Used Moles (mol) Molar Equiv.
5-Aminotetrazole (monohydrate) CH₃N₅·H₂O 103.08 10.3 g 0.1 1.0
Sodium Cyanate NaOCN 65.01 7.15 g 0.11 1.1

| Hydrochloric Acid (conc.) | HCl | 36.46 | 8.3 mL | ~0.1 | 1.0 |

Table 2: Product Physicochemical Properties

Property Value
Chemical Name This compound
Molecular Formula C₂H₄N₆O[6]
Molecular Weight 128.09 g/mol [6]
Appearance White to off-white crystalline solid
Melting Point 221.5°C (Boiling Point at 760 mmHg)[6]
Hydrogen Bond Donors 3[6]

| Hydrogen Bond Acceptors | 4[6] |

Visualized Workflow

The following diagram illustrates the overall workflow for the synthesis protocol.

G prep 1. Reagent Preparation - Dissolve 5-aminotetrazole in HCl(aq) - Dissolve NaOCN in H₂O react 2. Reaction - Cool amine solution to 0-5°C - Add NaOCN solution dropwise - Stir for 4 hours prep->react isolate 3. Product Isolation - Filter precipitate via vacuum filtration - Wash with cold H₂O and Ethanol react->isolate dry 4. Drying - Dry solid in vacuum oven at 50°C isolate->dry char 5. Characterization - Melting Point, NMR, IR, MS dry->char

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols for 1H-Tetrazol-5-ylurea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Scholarly and scientific literature lacks specific experimental data on the synthesis and coordination chemistry of 1H-tetrazol-5-ylurea as a ligand. The following application notes and protocols are based on established principles of tetrazole chemistry and coordination compounds, providing a foundational guide for researchers interested in exploring this novel ligand. The experimental procedures are proposed based on analogous reactions and should be adapted and optimized under appropriate laboratory settings.

Introduction to this compound as a Ligand

This compound is a bifunctional molecule featuring a tetrazole ring and a urea moiety. The tetrazole ring, with its high nitrogen content, is a well-established functional group in coordination chemistry, often acting as a versatile ligand that can coordinate to metal centers through one or more of its nitrogen atoms. The urea group introduces additional potential coordination sites through its carbonyl oxygen and amide nitrogens. This combination of functionalities suggests that this compound could act as a multidentate ligand, forming stable complexes with a variety of metal ions. Such complexes may exhibit interesting structural features and properties, with potential applications in medicinal chemistry, materials science, and as energetic materials.[1][2]

Proposed Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through the reaction of 5-aminotetrazole with a suitable source of the carbamoyl group. A common method for the synthesis of ureas is the reaction of an amine with an isocyanate.[3] Given that isocyanic acid is unstable, an in-situ generation or the use of a more stable precursor would be necessary. A plausible route involves the reaction of 5-aminotetrazole with a chloroformate followed by reaction with ammonia, or more directly via a carefully controlled reaction with a protected isocyanate followed by deprotection.

A general synthetic protocol starting from the readily available 5-aminotetrazole is proposed below. 5-aminotetrazole itself can be synthesized from the reaction of cyanamide with sodium azide in the presence of an acid.[1][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-aminotetrazole monohydrate

  • 4-Nitrophenyl chloroformate

  • Anhydrous pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Synthesis of 4-nitrophenyl (1H-tetrazol-5-yl)carbamate:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminotetrazole monohydrate (1 equivalent) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Synthesis of this compound:

    • Dissolve the purified 4-nitrophenyl (1H-tetrazol-5-yl)carbamate (1 equivalent) in a suitable solvent such as methanol.

    • Add an excess of ammonia solution (e.g., 7N in Methanol, 5-10 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Coordination Chemistry of this compound: Application Notes

Due to the presence of multiple donor atoms, this compound is expected to be a versatile ligand. The tetrazole ring can coordinate in a monodentate fashion through N1 or N4, or in a bridging manner. The urea moiety can coordinate through the carbonyl oxygen or potentially through the amide nitrogens, although coordination through oxygen is more common for urea-type ligands.[5] This could lead to the formation of mononuclear complexes, as well as coordination polymers and metal-organic frameworks (MOFs).

Potential Applications:
  • Drug Development: Tetrazole-containing compounds are known for their biological activities.[2][6] Metal complexes of bioactive ligands can exhibit enhanced therapeutic properties.[7] Coordination complexes of this compound could be investigated for their antimicrobial, anticancer, or enzyme-inhibiting activities.

  • Energetic Materials: The high nitrogen content of the tetrazole ring makes its derivatives candidates for energetic materials.[8][9] Metal complexes of this compound could be synthesized and characterized for their thermal stability and energetic performance.

  • Luminescent Materials: Some tetrazole-based coordination polymers exhibit luminescence.[10] The incorporation of the urea group could influence the electronic properties of the resulting complexes, potentially leading to novel luminescent materials.

Hypothetical Experimental Protocol: Synthesis of a Co(II) Complex

This protocol describes a hypothetical synthesis of a coordination complex between Co(II) and this compound, designated as [Co(H₂O)₄(this compound)₂]Cl₂.

Materials:

  • This compound (synthesized as described above)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • In a small beaker, dissolve this compound (2 mmol) in a minimal amount of warm deionized water (e.g., 10 mL).

  • In a separate beaker, dissolve CoCl₂·6H₂O (1 mmol) in deionized water (5 mL).

  • Slowly add the cobalt(II) chloride solution to the ligand solution with constant stirring.

  • Continue stirring the resulting solution at room temperature for 2 hours.

  • Slowly diffuse ethanol into the aqueous solution. Pink crystals are expected to form over a period of several days.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Characterization: The resulting complex should be characterized by single-crystal X-ray diffraction to determine its structure, FT-IR spectroscopy to confirm the coordination of the ligand, elemental analysis to determine its composition, and thermogravimetric analysis (TGA) to assess its thermal stability.

Data Presentation

The following tables summarize hypothetical quantitative data for the ligand and its proposed Co(II) complex.

Table 1: Hypothetical Spectroscopic Data

CompoundKey FT-IR Peaks (cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
This compound ~3400-3200 (N-H str.), ~1680 (C=O str.), ~1600 (N-H bend), ~1450-1200 (Tetrazole ring str.)~15.5 (s, 1H, tetrazole N-H), ~8.5 (s, 1H, urea N-H), ~6.5 (s, 2H, urea -NH₂)~160 (C=O), ~155 (Tetrazole C5)
[Co(H₂O)₄(this compound)₂]Cl₂ Shifted N-H and C=O stretching frequencies indicating coordination.Broadened signals due to paramagnetic Co(II).Not typically recorded for paramagnetic complexes.

Table 2: Hypothetical Thermal Analysis Data

CompoundDecomposition Step 1Decomposition Step 2Final Residue
This compound ~180-250 °C (Loss of urea moiety)>250 °C (Decomposition of tetrazole ring)Gaseous products
[Co(H₂O)₄(this compound)₂]Cl₂ ~100-150 °C (Loss of coordinated water)~200-300 °C (Decomposition of the ligand)CoO

Visualizations

Proposed Synthesis of this compound

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Urea Formation A 5-Aminotetrazole C Intermediate Carbamate A->C Pyridine, DCM B 4-Nitrophenyl chloroformate B->C E This compound C->E Methanol D Ammonia D->E

Caption: Proposed two-step synthesis of this compound.

Hypothetical Synthesis of a Co(II) Coordination Complex

G Ligand This compound Complex [Co(H₂O)₄(Ligand)₂]Cl₂ (Pink Crystals) Ligand->Complex Dissolve MetalSalt CoCl₂·6H₂O MetalSalt->Complex Add to solution Solvent H₂O Solvent->Ligand Solvent->MetalSalt Filtration & Drying Filtration & Drying Complex->Filtration & Drying Ethanol diffusion

Caption: Workflow for the synthesis of a hypothetical Co(II) complex.

Potential Coordination Modes of this compound

G cluster_0 Monodentate Coordination cluster_1 Bidentate/Bridging Coordination M1 M N1 N4 M1->N1 via Tetrazole M2 M O1 O M2->O1 via Urea Oxygen M3 M N2 N1 M3->N2 O2 O M3->O2 Chelating M4 M1 N3 N1 N3->M4 N4_ N4 M5 M2 N4_->M5 Bridging

Caption: Possible coordination modes of this compound.

References

Application Notes and Protocols for 1H-Tetrazol-5-ylurea in Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds that have garnered considerable interest in the field of energetic materials. Their high heats of formation, substantial nitrogen content, and the generation of environmentally benign dinitrogen gas upon decomposition make them attractive candidates for the development of high-performance, next-generation explosives, propellants, and pyrotechnics.[1][2] The tetrazole ring's inherent energy content and its ability to be functionalized with various explosophoric groups (e.g., -NO₂, -N₃, -NHNO₂) allow for the fine-tuning of energetic properties.[1]

This document focuses on the potential application of 1H-tetrazol-5-ylurea as an energetic material. While specific performance data for this compound is not currently published, its structure, combining the high-nitrogen tetrazole ring with the urea moiety, suggests potential as an energetic material with a favorable oxygen balance and hydrogen bonding capabilities, which could lead to increased density and reduced sensitivity.

Potential Applications

Based on the properties of related tetrazole compounds, this compound could be investigated for the following applications:

  • Melt-castable Explosives: The presence of the urea group may lower the melting point and introduce hydrogen bonding, potentially making it suitable for melt-cast applications.

  • Gas Generants: Its high nitrogen content suggests it could be a component in gas-generating compositions for applications such as automotive airbags, where the production of non-toxic gases is crucial.[1]

  • Low-Sensitivity Explosives: The urea functional group might enhance thermal stability and reduce sensitivity to mechanical stimuli like impact and friction through intermolecular hydrogen bonding.

  • Propellant Formulations: As a high-energy, high-nitrogen ingredient, it could be explored as a component in solid rocket propellant formulations.

Data Presentation: Energetic Properties of Analogous Tetrazole Derivatives

To provide a reference for the potential performance of this compound, the following tables summarize the energetic properties of various 5-substituted and other tetrazole derivatives.

Table 1: Performance Characteristics of Selected Energetic Tetrazole Compounds

Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)Decomposition Temp. (°C)
1-Hydroxy-5-methyltetrazole Ammonium Salt--7982-40>360229
1-Hydroxy-5-methyltetrazole Hydrazinium Salt--810921.940>360224
5-Hydrazino-1H-tetrazole Salts----4 - 40-173.7 - 198.6
1,5-Diamino-1H-tetrazole Perchlorate2b-838332.2760-
1,5-Diamino-1H-tetrazole Dinitramide7c-882733.6724-

Data sourced from multiple references.[1][3][4]

Table 2: Comparative Energetic Properties of Tetrazole Derivatives and Standard Explosives

CompoundDetonation Velocity (m/s)Detonation Pressure (GPa)
N-(1-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazol-5-yl)nitramide9451-
Hydroxylammonium salt of N-(3,4-dinitro-1H-pyrazol-5-yl)-2H-tetrazol-5-amine9412-
Hydrazinium salt of N-(3,4-dinitro-1H-pyrazol-5-yl)-2H-tetrazol-5-amine9441-
HMX (Octogen)~9100~39.3
RDX (Hexogen)~8750~34.0

Data sourced from multiple references.[5]

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and characterization of this compound based on established methods for analogous compounds.

Synthesis of this compound

This proposed synthesis involves a two-step process starting from sodium dicyanamide.

Step 1: Synthesis of 5-Aminotetrazole from Sodium Dicyanamide

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add sodium dicyanamide (0.1 mol) and sodium azide (0.11 mol) to 100 mL of water.

  • Acidification: Slowly add hydrochloric acid (2 M) to the suspension with vigorous stirring until the pH of the mixture reaches 6-7.

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 5-aminotetrazole, will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot water to obtain pure 5-aminotetrazole. Dry the product in a vacuum oven at 60 °C.

Step 2: Synthesis of this compound from 5-Aminotetrazole

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-aminotetrazole (0.05 mol) in 50 mL of dry acetonitrile.

  • Urea Formation: Add trimethylsilyl isocyanate (0.06 mol) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Add 20 mL of methanol to the reaction mixture to quench any unreacted isocyanate.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is this compound.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Physicochemical and Energetic Characterization

Caution: The characterization of energetic materials should only be performed by trained personnel in appropriately equipped laboratories.

  • Structural Characterization:

    • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.

    • FTIR Spectroscopy: Obtain the infrared spectrum to identify characteristic functional groups (e.g., N-H, C=O, C=N, N=N).

    • Elemental Analysis: Determine the elemental composition (C, H, N) to verify the empirical formula.

    • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to determine the exact molecular weight.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Determine the melting point and decomposition temperature by heating a small sample (1-2 mg) at a constant rate (e.g., 5 °C/min) in a nitrogen atmosphere.[1] This provides information on the material's thermal stability.

  • Density Measurement:

    • Gas Pycnometry: Measure the solid-state density using a gas pycnometer at room temperature. Density is a critical parameter for calculating detonation performance.

  • Sensitivity Testing:

    • Impact Sensitivity: Use a BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer to determine the impact sensitivity according to standard procedures.[1] The result is typically reported as the energy (in Joules) at which detonation occurs.

    • Friction Sensitivity: Employ a BAM friction apparatus to measure the sensitivity to friction, reported in Newtons.[1]

  • Detonation Performance Calculation:

    • Computational Methods: In the absence of experimental detonation testing, use software packages like EXPLO5 or CHEETAH to predict the detonation velocity and detonation pressure. These calculations typically require the heat of formation (which can be calculated using quantum chemical methods like Gaussian) and the experimental density.[1][2]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 5-Aminotetrazole cluster_step2 Step 2: Synthesis of this compound Sodium Dicyanamide Sodium Dicyanamide Reflux in Water Reflux in Water Sodium Dicyanamide->Reflux in Water Sodium Azide Sodium Azide Sodium Azide->Reflux in Water HCl HCl HCl->Reflux in Water 5-Aminotetrazole 5-Aminotetrazole Reflux in Water->5-Aminotetrazole 5-Aminotetrazole_2 5-Aminotetrazole Acetonitrile Acetonitrile 5-Aminotetrazole_2->Acetonitrile Trimethylsilyl Isocyanate Trimethylsilyl Isocyanate Trimethylsilyl Isocyanate->Acetonitrile This compound This compound Acetonitrile->this compound

Caption: Proposed synthesis pathway for this compound.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization (NMR, FTIR, EA, HRMS) Purification->Structural_Characterization Physicochemical_Properties Physicochemical Properties (Density, Thermal Analysis) Structural_Characterization->Physicochemical_Properties Energetic_Properties Energetic Properties (Impact & Friction Sensitivity) Physicochemical_Properties->Energetic_Properties Performance_Calculation Performance Calculation (Detonation Velocity & Pressure) Energetic_Properties->Performance_Calculation Application_Evaluation Application Evaluation Performance_Calculation->Application_Evaluation

Caption: General experimental workflow for new energetic material characterization.

Structure_Property_Relationship cluster_properties Energetic Properties Tetrazole_Ring 1H-Tetrazole Core High_Nitrogen High Nitrogen Content Tetrazole_Ring->High_Nitrogen High_HoF High Heat of Formation Tetrazole_Ring->High_HoF Detonation_Performance Detonation Performance High_Nitrogen->Detonation_Performance Increases High_HoF->Detonation_Performance Increases Sensitivity Sensitivity Density Density Functional_Groups Functional Groups (-NO2, -NH2, -OH, Urea) Functional_Groups->Detonation_Performance Influences Functional_Groups->Sensitivity Influences Functional_Groups->Density Influences

Caption: Structure-property relationships in tetrazole-based energetic materials.

References

Application Notes and Protocols for 1H-tetrazol-5-ylurea as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-tetrazol-5-ylurea is a versatile precursor for the synthesis of various fused heterocyclic compounds. The presence of the urea moiety attached to the tetrazole ring provides reactive sites for cyclization reactions, leading to the formation of novel bicyclic systems. These resulting heterocyclic structures, such as tetrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a][1][2][3]triazines, are of significant interest in medicinal chemistry due to their potential biological activities. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into valuable heterocyclic compounds.

Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of 5-aminotetrazole with a suitable isocyanate equivalent. A common and effective method involves the in-situ generation of an isocyanate from an activated carbamate or by direct phosgenation followed by reaction with ammonia, or more conveniently, by reacting 5-aminotetrazole with a commercially available source of isocyanic acid or its synthetic equivalent. An alternative and safer laboratory-scale preparation involves the reaction of 5-aminotetrazole with sodium cyanate in the presence of an acid.

Experimental Protocol: Synthesis of this compound from 5-Aminotetrazole

Materials:

  • 5-Aminotetrazole

  • Sodium cyanate (NaOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminotetrazole (0.1 mol) in 100 mL of distilled water. Gentle heating may be required to achieve complete dissolution.

  • In a separate beaker, prepare a solution of sodium cyanate (0.12 mol) in 50 mL of distilled water.

  • Cool the 5-aminotetrazole solution to 0-5 °C using an ice bath.

  • Slowly add the sodium cyanate solution to the stirred 5-aminotetrazole solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for another 30 minutes.

  • Slowly add concentrated hydrochloric acid dropwise to the reaction mixture to adjust the pH to approximately 2-3. Monitor the pH carefully.

  • A white precipitate of this compound will form.

  • Continue stirring the mixture at room temperature for 1 hour to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold distilled water (2 x 25 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • The purity of the product can be assessed by melting point determination and spectroscopic methods (IR, NMR).

Data Presentation
Compound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Melting Point (°C)
This compoundC₂H₄N₆O128.1085-95>200 (decomposes)

Application of this compound as a Precursor for Heterocyclic Compounds

This compound serves as a key building block for the synthesis of fused heterocyclic systems. The urea moiety can undergo cyclocondensation reactions with various bifunctional reagents.

Synthesis of Tetrazolo[1,5-a]pyrimidin-7-ones

The reaction of this compound with β-ketoesters is a common method for the synthesis of tetrazolo[1,5-a]pyrimidin-7-one derivatives. The reaction proceeds via an initial condensation followed by an intramolecular cyclization.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or a suitable acidic catalyst

  • Anhydrous ethanol

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, add this compound (10 mmol) and ethyl acetoacetate (12 mmol).

  • To this mixture, add polyphosphoric acid (20 g) as a catalyst and solvent.

  • Heat the reaction mixture to 120-130 °C with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 5-methyltetrazolo[1,5-a]pyrimidin-7-one.

  • Dry the purified product in a vacuum oven.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Melting Point (°C)
5-Methyltetrazolo[1,5-a]pyrimidin-7-oneC₅H₄N₆O164.1370-85>250
Synthesis of Tetrazolo[1,5-a][1][2][3]triazin-7-ones

This compound can also be used to synthesize tetrazolo[1,5-a][1][2][3]triazin-7-one derivatives through cyclocondensation with orthoesters.

Materials:

  • This compound

  • Triethyl orthoformate

  • Anhydrous Dimethylformamide (DMF)

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in anhydrous DMF (30 mL).

  • Add triethyl orthoformate (15 mmol) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 mmol).

  • Heat the reaction mixture to reflux (around 150-160 °C) for 8-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 150 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure tetrazolo[1,5-a][1][2][3]triazin-7-one.

  • Dry the final product under vacuum.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Melting Point (°C)
Tetrazolo[1,5-a][1][2][3]triazin-7-oneC₃H₂N₈O166.1065-80>300

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_of_1H_tetrazol_5_ylurea 5-Aminotetrazole 5-Aminotetrazole This compound This compound 5-Aminotetrazole->this compound Reaction NaOCN / H+ NaOCN / H+ NaOCN / H+->this compound

Caption: Synthesis of this compound.

Experimental Workflow for Heterocycle Synthesis

Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_cyclization Cyclization Reactions Start Start Reactants 5-Aminotetrazole + NaOCN + HCl Start->Reactants Reaction Stir at 0-5°C, then RT Reactants->Reaction Isolation Filtration & Washing Reaction->Isolation Drying Vacuum Oven Isolation->Drying Precursor This compound Drying->Precursor Cyclization1 Heat with PPA Precursor->Cyclization1 Cyclization2 Reflux in DMF Precursor->Cyclization2 CoReactant1 β-Ketoester CoReactant1->Cyclization1 CoReactant2 Orthoester CoReactant2->Cyclization2 Product1 Tetrazolo[1,5-a]pyrimidin-7-one Cyclization1->Product1 Product2 Tetrazolo[1,5-a][1,3,5]triazin-7-one Cyclization2->Product2

Caption: Workflow for heterocycle synthesis.

Signaling Pathway (Hypothetical)

Many nitrogen-containing heterocyclic compounds are known to interact with various signaling pathways in biological systems. For instance, they can act as inhibitors of kinases, which are crucial enzymes in cell signaling. The following diagram illustrates a hypothetical signaling pathway that could be targeted by the synthesized tetrazole derivatives.

Signaling_Pathway GrowthFactor GrowthFactor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Tetrazole Derivative Inhibitor->Kinase_A

Caption: Hypothetical kinase inhibition pathway.

References

Application Note and Protocol: A Generalized Approach for High-Pressure Studies of 1H-tetrazol-5-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific experimental data on the high-pressure behavior of 1H-tetrazol-5-ylurea is not available in the published scientific literature. The following application note and protocols are therefore based on established methodologies for high-pressure studies of the parent compound, 1H-tetrazole, and other nitrogen-rich tetrazole derivatives.[1][2][3][4] Researchers should adapt these generalized protocols as a starting point for their specific investigations into this compound.

Introduction

Nitrogen-rich heterocyclic compounds, such as tetrazole derivatives, are of significant interest in the fields of materials science and drug development, particularly as high-energy-density materials (HEDMs).[4][5] High-pressure studies are a critical tool for understanding the phase transitions, stability, and chemical reactivity of these materials under extreme conditions.[2][3] Applying high pressure can induce polymorphism, polymerization, or decomposition, providing fundamental insights into their structural and chemical properties.[2][3][4] This document outlines a generalized experimental setup and protocol for investigating the behavior of this compound under high pressure, leveraging techniques successfully applied to 1H-tetrazole.[6][3] The primary analytical methods covered are in-situ Raman and Infrared (IR) spectroscopy, and X-ray Diffraction (XRD), all integrated with a diamond anvil cell (DAC) for pressure generation.

Experimental Workflow

The overall experimental process involves sample preparation and loading into a diamond anvil cell, the application of pressure, and in-situ analysis using various spectroscopic and diffraction techniques.

experimental_workflow cluster_prep Phase 1: Preparation cluster_loading Phase 2: Sample Loading cluster_analysis Phase 3: High-Pressure Analysis cluster_data Phase 4: Data Types cluster_results Phase 5: Results Sample Synthesize & Characterize This compound DAC_Prep Prepare Diamond Anvil Cell (DAC) - Gasket pre-indentation - Drill sample chamber Sample->DAC_Prep Ruby Place Ruby Sphere for Pressure Calibration DAC_Prep->Ruby Load_Sample Load Sample into Chamber Ruby->Load_Sample Load_PTM Add Pressure Transmitting Medium (e.g., KBr for IR, or none) Load_Sample->Load_PTM Seal_DAC Seal the DAC Load_PTM->Seal_DAC Apply_P Increase Pressure Incrementally Seal_DAC->Apply_P Measure_P Measure Pressure (Ruby Fluorescence) Apply_P->Measure_P Collect_Data In-situ Data Collection Measure_P->Collect_Data Collect_Data->Apply_P Raman Raman Spectroscopy Collect_Data->Raman IR IR Spectroscopy Collect_Data->IR XRD X-Ray Diffraction Collect_Data->XRD Analysis Data Analysis: - Phase Transitions - Structural Changes - Vibrational Modes Raman->Analysis IR->Analysis XRD->Analysis

Caption: Experimental workflow for high-pressure studies.

Quantitative Data Summary

The following tables present example data based on studies of 1H-tetrazole, which can be expected to be analogous for this compound.

Table 1: Pressure-Induced Phase Transitions in 1H-Tetrazole

Pressure (GPa)PhaseCrystal SystemSpace GroupMolecules per Unit Cell (Z)Reference
AmbientIMonoclinicP2₁/n4[6]
> 2.6 - 3.0IITriclinicP-11[2][6][3]
> 60.0Polymer---[1][5]

Table 2: Example Lattice Parameters for 1H-Tetrazole (Phase II)

Pressure (GPa)a (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
100.32.567(2)3.691(8)3.825(9)107.7(4)95.67(17)92.95(10)[5]

Experimental Protocols

Protocol 1: Diamond Anvil Cell (DAC) Preparation and Sample Loading

Objective: To load a microscopic sample of this compound into a DAC for high-pressure generation.

Materials:

  • Symmetric diamond anvil cell (DAC)

  • Stainless steel or rhenium gasket (e.g., 250 µm thick)

  • Micro-drill or laser drilling system

  • This compound powder

  • Ruby spheres (~5-10 µm diameter) for pressure calibration

  • Pressure-transmitting medium (PTM): KBr powder (for IR), or no medium for XRD/Raman as 1H-tetrazole is soft.[6]

  • Microscope with manipulators

Procedure:

  • Gasket Pre-indentation: Place the gasket between the diamond anvils and apply a moderate pressure to indent it to a thickness of ~40-60 µm.

  • Sample Chamber Creation: Drill a hole of ~100-150 µm diameter in the center of the indented area. This will serve as the sample chamber.

  • Ruby Placement: Place one or two small ruby spheres into the sample chamber. These will be used to measure the pressure via the ruby fluorescence method.

  • Sample Loading: Carefully load a small amount of powdered this compound into the chamber. The chamber should be filled but not overfilled to avoid bridging the anvils.

  • PTM Addition (Optional):

    • For in-situ IR spectroscopy , mix the sample with finely ground, dry KBr powder before loading. KBr acts as a pressure-transmitting medium and dilutes the sample.[6]

    • For Raman and XRD , a PTM may not be necessary as tetrazole compounds are often soft enough to ensure quasi-hydrostatic conditions at moderate pressures.[6]

  • Sealing the DAC: Carefully align the opposing diamond anvil and slowly increase the pressure to seal the sample chamber. Verify the seal and initial pressure under a microscope.

Protocol 2: In-situ High-Pressure Raman and IR Spectroscopy

Objective: To measure the vibrational modes of this compound as a function of pressure to identify phase transitions and changes in chemical bonding.

Apparatus:

  • DAC with loaded sample

  • Raman spectrometer (e.g., HORIBA HR EVOLUTION) with a 532 nm excitation laser and a liquid-nitrogen-cooled CCD detector.[6]

  • FTIR spectrometer adapted for microspectroscopy with the DAC.

  • Ruby fluorescence system for pressure measurement.

Procedure:

  • Initial Measurement: Record the Raman and/or IR spectrum of the sample at ambient pressure inside the DAC.

  • Pressure Measurement: Focus the laser on a ruby sphere inside the DAC and measure its fluorescence spectrum. The pressure is calculated from the shift of the R1 fluorescence line.

  • Incremental Pressure Increase: Tighten the screws on the DAC to increase the pressure in small, controlled increments (e.g., 0.5 - 1.0 GPa).

  • Data Collection at Pressure: At each pressure step, allow the sample to equilibrate for a few minutes. Then, repeat the pressure measurement and record the Raman/IR spectrum.

  • Monitoring Changes: Continue this process up to the desired maximum pressure (studies on 1H-tetrazole have gone up to 100 GPa).[2][3] Carefully monitor the spectra for:

    • The appearance or disappearance of peaks.

    • Abrupt shifts in peak positions (dν/dP).

    • Changes in peak shape or splitting of modes. These changes are indicative of structural phase transitions.[7]

  • Decompression Cycle: After reaching the maximum pressure, incrementally decrease the pressure and collect spectra at each step to check for the reversibility of any observed transitions.[1]

Protocol 3: In-situ High-Pressure Synchrotron X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of this compound at various pressures.

Apparatus:

  • DAC with loaded sample

  • Synchrotron beamline equipped for high-pressure XRD.

  • 2D area detector (e.g., CCD or image plate).

Procedure:

  • Initial Diffraction Pattern: Mount the DAC on the beamline and collect a diffraction pattern at ambient pressure.

  • Pressure Application: Increase the pressure incrementally, using the same method as for spectroscopy.

  • Diffraction Data Collection: At each pressure point, irradiate the sample with the X-ray beam and collect the diffraction pattern. Exposure times will vary depending on the beamline and sample.

  • Data Integration and Analysis:

    • Integrate the 2D diffraction images to obtain 1D intensity vs. 2θ plots.

    • Index the diffraction peaks to determine the crystal system and space group at each pressure.

    • Perform Rietveld refinement to obtain precise lattice parameters (a, b, c, α, β, γ) and atomic positions.

  • Equation of State: Use the pressure-volume data to fit an equation of state (e.g., Birch-Murnaghan), which yields the bulk modulus of the material.

  • Decompression: As with spectroscopy, collect data during decompression to study the reversibility of structural changes.[1]

References

Application Notes and Protocols for the Quantification of 1H-tetrazol-5-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1H-tetrazol-5-ylurea in various matrices. Given the polar nature of this compound, two primary analytical techniques are presented: a highly sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), and an alternative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a chemical entity of interest in pharmaceutical and chemical research due to the presence of the tetrazole ring, a common moiety in medicinal chemistry. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The analytical methods detailed below are designed to provide reliable and reproducible results.

Analytical Techniques

Primary Method: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS)

This is the recommended method for high sensitivity and selectivity, particularly for complex matrices such as plasma or tissue homogenates. HILIC is well-suited for the retention and separation of highly polar compounds that are not well-retained on traditional reversed-phase columns.[1][2][3][4][5]

Experimental Protocol: HILIC-LC-MS/MS

a) Sample Preparation (from Plasma)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

b) Liquid Chromatography Conditions

ParameterValue
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 min, return to 95% B and equilibrate for 4 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

c) Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by direct infusion of a standard solution of this compound. A plausible transition would be the precursor ion [M+H]+ to a characteristic product ion.

Quantitative Data Summary (HILIC-LC-MS/MS)

ParameterExpected Performance
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the analysis of bulk drug substance or simple formulations where high sensitivity is not required. While this compound is polar, retention on a C18 column can be achieved using a highly aqueous mobile phase.[6][7]

Experimental Protocol: RP-HPLC-UV

a) Sample Preparation (for Bulk Drug Substance)

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) Liquid Chromatography Conditions

ParameterValue
Column C18 Column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase 95:5 (v/v) 0.1% Phosphoric Acid in Water : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength To be determined by UV scan of a standard solution (typically around 210-230 nm for tetrazoles)

Quantitative Data Summary (RP-HPLC-UV)

ParameterExpected Performance
Linearity (r²) > 0.998
Range 1 - 100 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HILIC-LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Logic cluster_analyte Analyte Properties cluster_method Method Selection Analyte This compound Polarity High Polarity Analyte->Polarity HILIC HILIC-LC-MS/MS (Primary Choice) Polarity->HILIC  Good Retention RP_HPLC RP-HPLC-UV (Alternative) Polarity->RP_HPLC  Requires Highly Aqueous Mobile Phase

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 1H-Tetrazol-5-ylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological evaluation of 1H-tetrazol-5-ylurea derivatives, a class of compounds with significant potential in drug discovery. The following sections detail the experimental protocols for key biological assays, present quantitative data for representative compounds, and illustrate relevant signaling pathways and experimental workflows.

Data Presentation

The biological activity of this compound derivatives and related compounds has been evaluated against various cancer cell lines and enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Table 1: In Vitro Cytotoxicity of Tetrazole and Urea Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Thiazolyl Pyrazoline 7b A549 (Lung)Not Specified3.92StaurosporineNot Specified
Thiazolyl Pyrazoline 7g A549 (Lung)Not Specified4.15StaurosporineNot Specified
Thiazolyl Pyrazoline 7l A549 (Lung)Not Specified8.10StaurosporineNot Specified
Thiazolyl Pyrazoline 7m A549 (Lung)Not Specified6.53StaurosporineNot Specified
Thiazolyl Pyrazoline 7b T-47D (Breast)Not Specified0.75Staurosporine6.83
Thiazolyl Pyrazoline 7g T-47D (Breast)Not Specified0.88Staurosporine6.83
Thiazolyl Pyrazoline 7l T-47D (Breast)Not Specified1.15Staurosporine6.83
Thiazolyl Pyrazoline 7m T-47D (Breast)Not Specified1.66Staurosporine6.83
Compound 21 (Pyrazoline derivative) K562 (Leukemia)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Compound 21 (Pyrazoline derivative) Jurkat (Leukemia)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Compound 6d (Tetrazole derivative) A549 (Lung)MTT Assay2.74Doxorubicin3.87[1]

Note: Data for Thiazolyl Pyrazoline and Pyrazoline derivatives are included as structurally related compounds demonstrating anticancer activity.[2][2]

Table 2: Enzyme Inhibition Activity of Tetrazole and Urea Derivatives

Compound IDTarget EnzymeInhibition AssayIC50 (nM)Reference CompoundIC50 (nM) of Ref.
Thiazolyl Pyrazoline 7b EGFRKinase Assay83Erlotinib57
Thiazolyl Pyrazoline 7g EGFRKinase Assay262Erlotinib57
Thiazolyl Pyrazoline 7l EGFRKinase Assay171Erlotinib57
Thiazolyl Pyrazoline 7m EGFRKinase Assay305Erlotinib57
Compound 6l (Tetrazole derivative) EGFR-TKNot Specified99Not SpecifiedNot Specified[3]
Compound 25a (Diarylurea derivative) p38αKinase Assay0.47Not SpecifiedNot Specified[4]
Thioxothiazolidinyl-acetamide 6i UreaseEnzymatic Assay1473Hydroxyurea100210[5]
Thioxothiazolidinyl-acetamide 6i UreaseEnzymatic Assay1473Thiourea23620[5]

Note: Data for Thiazolyl Pyrazoline, Diarylurea, and Thioxothiazolidinyl-acetamide derivatives are included as they represent relevant scaffolds with inhibitory activity against the specified enzymes.

Experimental Protocols

Detailed methodologies for key in vitro biological evaluations are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add various concentrations of the test compounds (this compound derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with test compounds as described in the MTT assay protocol (Steps 1-4).

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Urease Inhibition Assay

This assay determines the inhibitory effect of compounds on the urease enzyme.

Materials:

  • Urease enzyme (e.g., from Jack bean)

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Phenol red indicator or a method to detect ammonia production

  • Test compounds

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of urease enzyme solution (1 unit/well) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of urea solution (50 mM).

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction and measure the amount of ammonia produced. This can be done using the indophenol method, where the absorbance is measured at 625 nm.

  • Calculate the percentage of urease inhibition relative to a control without the inhibitor and determine the IC50 value.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the phosphorylation activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Materials:

  • Recombinant EGFR kinase

  • Kinase assay buffer

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • Phospho-specific antibody for the substrate

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • 96-well plates

  • Plate reader capable of luminescence or fluorescence detection

Protocol:

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the EGFR kinase and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Detect the level of substrate phosphorylation using a specific antibody. This is often done using an ELISA-like format.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of EGFR kinase inhibition and determine the IC50 value.

p38 MAPK Kinase Assay

This assay evaluates the inhibitory effect of compounds on the p38 Mitogen-Activated Protein Kinase (MAPK).

Materials:

  • Active p38 MAPK enzyme

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., ATF-2)

  • Phospho-specific antibody for the substrate

  • Detection system (as in the EGFR assay)

  • 96-well plates

  • Plate reader

Protocol:

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the p38 MAPK enzyme and its substrate.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a defined period.

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate using a specific antibody and a suitable detection method.

  • Measure the signal and calculate the percentage of p38 MAPK inhibition to determine the IC50 value.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for the in vitro evaluation of this compound derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

p38_MAPK_Signaling_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activates MKK MKK3 / MKK6 MAP3K->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., ATF-2, MAPKAPK2) p38->Substrates Phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Substrates->Response Inhibitor This compound Derivative Inhibitor->p38 Inhibits

Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental_Workflow Start Start: this compound Derivative Synthesis Primary_Screening Primary Screening: Cytotoxicity Assays (MTT, SRB) Start->Primary_Screening Active_Compounds Identify Active Compounds (IC50 < Threshold) Primary_Screening->Active_Compounds Mechanism_Study Mechanism of Action Studies Active_Compounds->Mechanism_Study Yes End End: Candidate for Further Development Active_Compounds->End No Enzyme_Assay Enzyme Inhibition Assays (EGFR, p38, Urease) Mechanism_Study->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Study->Pathway_Analysis Lead_Optimization Lead Optimization Enzyme_Assay->Lead_Optimization Pathway_Analysis->Lead_Optimization Lead_Optimization->Primary_Screening Iterate Lead_Optimization->End

Caption: In Vitro Evaluation Workflow.

References

Methodology for Single Crystal X-ray Diffraction of 1H-tetrazol-5-ylurea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the single crystal X-ray diffraction analysis of 1H-tetrazol-5-ylurea, a nitrogen-rich heterocyclic compound of interest in medicinal chemistry and materials science. The following protocols cover the synthesis of the compound, the growth of high-quality single crystals, and the subsequent determination of its three-dimensional molecular structure using X-ray diffraction.

Synthesis of this compound

The synthesis of this compound can be achieved through the cycloaddition of sodium azide with a suitable precursor. A common and effective method involves the reaction of dicyandiamide with sodium azide in an acidic medium.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dicyandiamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: To this solution, add sodium azide (1.1 eq) and an acid catalyst, for example, triethylamine hydrochloride (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature of 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a dilute acid (e.g., 2M HCl) to a pH of approximately 2-3. This will protonate the tetrazole ring and may cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether to remove any organic impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Single Crystal Growth of this compound

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is paramount and often requires empirical optimization.

Experimental Protocol: Crystallization

Several methods can be employed to grow single crystals of this compound. Below are some common techniques to be explored:

  • Slow Evaporation:

    • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a solvent mixture) at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble (the "solute solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "precipitant solvent"). The precipitant solvent should be miscible with the solute solvent.

    • Over time, the precipitant solvent vapor will diffuse into the solute solvent, gradually decreasing the solubility of the compound and promoting crystal growth.

  • Slow Cooling:

    • Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution to remove any impurities.

    • Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

Single Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to perform the X-ray diffraction experiment to determine the crystal structure.

Experimental Protocol: Data Collection, Structure Solution, and Refinement

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to assess the crystal quality and determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Data collection strategies typically involve a series of omega and phi scans.

  • Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz and polarization effects, as well as absorption. This is typically done using the software provided with the diffractometer.

  • Structure Solution: Determine the initial crystal structure using direct methods or Patterson methods. This step will provide the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: Refine the atomic coordinates, and anisotropic displacement parameters against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms can often be located in the difference Fourier map and refined isotropically, or they can be placed in calculated positions and refined using a riding model.

  • Validation and Analysis: After the refinement has converged, validate the final crystal structure using tools such as CHECKCIF. Analyze the molecular geometry, intermolecular interactions (such as hydrogen bonding), and crystal packing.

Data Presentation

The crystallographic data and refinement details for this compound should be summarized in a standardized table. An example of the expected data is provided below.

Parameter Value
Empirical Formula C₂H₄N₆O
Formula Weight 128.10
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions a = TBD Å, α = TBD °
b = TBD Å, β = TBD °
c = TBD Å, γ = TBD °
Volume TBD ų
Z TBD
Density (calculated) TBD Mg/m³
Absorption Coefficient TBD mm⁻¹
F(000) TBD
Crystal Size e.g., 0.20 x 0.15 x 0.10 mm³
Theta range for data collection e.g., 2.0 to 28.0°
Index Ranges h, k, l ranges
Reflections Collected TBD
Independent Reflections TBD [R(int) = TBD]
Completeness to theta e.g., 99.9%
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters TBD / TBD / TBD
Goodness-of-fit on F² TBD
Final R indices [I>2sigma(I)] R1 = TBD, wR2 = TBD
R indices (all data) R1 = TBD, wR2 = TBD
Largest Diff. Peak and Hole TBD and TBD e.Å⁻³

TBD: To Be Determined from experimental data.

Experimental Workflow

The overall workflow from synthesis to the final crystal structure analysis is depicted in the following diagram.

experimental_workflow synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting & Cryo-cooling crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for the single crystal X-ray diffraction of this compound.

Application Notes and Protocols for the Use of 1H-Tetrazol-5-ylurea in the Design of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 1H-tetrazol-5-ylurea as a linker in the design and synthesis of metal-organic frameworks (MOFs) is a novel area of research. The following application notes and protocols are based on established principles from the synthesis of MOFs with structurally related tetrazole- and urea-based linkers. These guidelines are intended to be predictive and serve as a starting point for the development of new materials.

Introduction: Potential of this compound as a MOF Linker

This compound is a promising but unexplored linker for the design of functional metal-organic frameworks. This bifunctional molecule combines the coordination versatility of the tetrazole ring with the hydrogen-bonding capabilities of the urea group. The tetrazole moiety is well-known for its diverse coordination modes, enabling the formation of robust and porous MOF architectures. The urea group, with its strong hydrogen bond donor and acceptor properties, can impart specific functionalities to the MOF, such as selective gas adsorption, catalysis, and drug delivery.

Potential Applications:

  • Gas Storage and Separation: The urea functionality is expected to enhance the adsorption of polar molecules like CO2, SO2, and NH3 through hydrogen bonding.

  • Catalysis: The hydrogen-bonding environment created by the urea groups could be utilized for catalytic applications, particularly in reactions involving substrate polarization.

  • Drug Delivery: The polar nature of the linker may enhance the loading and controlled release of pharmaceutical compounds.

  • Sensing: The combination of the metal center and the functional linker could lead to MOFs that exhibit luminescence or other signal changes in the presence of specific analytes.

Predicted Properties and Design Considerations

The properties of MOFs constructed with this compound will depend on the choice of metal nodes and synthesis conditions. Based on analogous systems, we can predict the following:

  • Coordination: The tetrazole ring can coordinate to metal centers through any of its four nitrogen atoms, leading to a variety of network topologies.

  • Porosity: The introduction of the urea group may influence the packing of the linkers, potentially leading to the formation of porous structures.

  • Stability: Tetrazole-based MOFs often exhibit good thermal and chemical stability.

Quantitative Data from Analogous Systems

To provide a basis for comparison, the following tables summarize quantitative data from MOFs constructed with tetrazole- and urea-containing linkers.

Table 1: Properties of Selected Tetrazole-Based MOFs

MOF DesignationMetal IonLinkerSurface Area (m²/g)Pore Volume (cm³/g)Key Application
Zn(3-ptz)₂Zn(II)5-(3-pyridyl)tetrazolateNot ReportedNot ReportedpH-controlled assembly
[Cu(Metet)]nCu(II)5-methyl-1H-tetrazoleNot ReportedPorous (Rf = 0.6 Å)Dye adsorption[1][2]
Pb(bta)·2H₂OPb(II)N,N-Bis(1H-tetrazole-5-yl)-amineNot ReportedNot ReportedEnergetic material[3]

Table 2: Gas Adsorption Data for a Urea-Functionalized MOF

MOF DesignationGasUptake (mmol/g)Uptake (wt %)Conditions
[Zn₂(L1)₂(bipy)]SO₂10.941293 K, 1 bar
[Zn₂(L1)₂(bipy)]NH₃14.320Not Specified
[Zn₂(L1)₂(bpe)]NH₃17.823Not Specified

(Data for [Zn₂(L1)₂(bipy)] and [Zn₂(L1)₂(bpe)] are from a MOF with a urea-functionalized dicarboxylate linker, presented here as an analogue for the potential performance of a this compound MOF in gas adsorption)[4][5].

Experimental Protocols

The following are detailed, predictive protocols for the synthesis and characterization of MOFs using this compound.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound

This protocol is adapted from the synthesis of zinc-based tetrazole MOFs[3].

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Cool the oven to room temperature at a rate of 5 °C/min.

  • Collect the resulting crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Solvent exchange the crystals with methanol for 3 days, replacing the methanol daily.

  • Activate the sample by heating under vacuum at 120 °C for 12 hours to remove the solvent molecules from the pores.

Protocol 2: Post-Synthetic Modification of a Zirconium-based MOF

This protocol describes the incorporation of this compound into a pre-synthesized zirconium MOF, such as UiO-66, via post-synthetic exchange[6][7].

Materials:

  • Pre-synthesized UiO-66

  • This compound

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Activate the pre-synthesized UiO-66 by heating under vacuum.

  • Suspend 100 mg of activated UiO-66 in 10 mL of DMF.

  • In a separate vial, prepare a 0.1 M solution of this compound in DMF.

  • Add 1 mL of the this compound solution to the UiO-66 suspension.

  • Stir the mixture at 80 °C for 24 hours.

  • Collect the solid product by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the functionalized MOF under vacuum.

Visualizations

Diagram 1: Proposed Synthetic Workflow

G cluster_synthesis Solvothermal Synthesis cluster_purification Purification and Activation A Mix Linker and Metal Salt in Solvent B Sonication A->B C Heating in Oven B->C D Cooling and Crystal Formation C->D E Collect Crystals D->E F Wash with Solvents E->F G Solvent Exchange F->G H Activate under Vacuum G->H I I H->I Characterization G cluster_components MOF Components cluster_properties Resulting Properties Linker This compound Structure Porous Framework Linker->Structure Forms backbone Function Enhanced Gas Adsorption Linker->Function via Urea Group (H-bonding) Metal Metal Node Metal->Structure Connects linkers Structure->Function Provides access to sites

References

A Practical Guide to Functionalizing the 1H-Tetrazol-5-ylurea Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and functionalization of the 1H-tetrazol-5-ylurea scaffold, a promising chemotype in medicinal chemistry. The content is structured to offer practical insights and actionable protocols for researchers engaged in the discovery and development of novel therapeutics.

Application Notes

The this compound scaffold has emerged as a valuable pharmacophore in the design of bioactive molecules, particularly in the context of metabolic diseases. The tetrazole ring serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The urea moiety provides a versatile linker that can be readily functionalized to modulate the compound's interaction with biological targets.

Derivatives of this scaffold have shown significant potential as modulators of key signaling pathways involved in glucose and lipid metabolism. Notably, compounds bearing this scaffold have been investigated as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and insulin sensitivity. Additionally, these compounds have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme involved in the intracellular regeneration of active glucocorticoids, and dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones.

The functionalization of the this compound scaffold can be approached at multiple positions, including the tetrazole ring nitrogens, the urea nitrogens, and the aromatic rings. This allows for a high degree of structural diversity, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Experimental Protocols

Protocol 1: General Synthesis of 1-[2-(1H-Tetrazol-5-yl)-phenyl]-3-aryl/alkyl-ureas

This protocol describes the synthesis of the core this compound scaffold, adapted from the work of Antypenko et al.[1][2]. The synthesis commences with the reaction of a 2-(1H-tetrazol-5-yl)aniline derivative with an appropriate isocyanate.

Materials:

  • Substituted 2-(1H-tetrazol-5-yl)aniline

  • Substituted phenyl or alkyl isocyanate

  • Glacial acetic acid

  • Methanol (for crystallization)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve 1.0 g of the substituted 2-(1H-tetrazol-5-yl)aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add a stoichiometric equivalent of the desired substituted phenyl or alkyl isocyanate.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water to remove any residual acetic acid.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the dried product from methanol to obtain the purified 1-[2-(1H-tetrazol-5-yl)-phenyl]-3-aryl/alkyl-urea.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, LC-MS, and elemental analysis).

Protocol 2: N-Alkylation of the Tetrazole Ring

This protocol outlines a general method for the N-alkylation of the tetrazole ring within the this compound scaffold. This functionalization can be used to modulate the compound's physicochemical properties and its interaction with the target protein.

Materials:

  • 1-[2-(1H-Tetrazol-5-yl)-phenyl]-3-aryl/alkyl-urea

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Standard laboratory glassware and stirring apparatus under an inert atmosphere

Procedure:

  • To a solution of the 1-[2-(1H-tetrazol-5-yl)-phenyl]-3-aryl/alkyl-urea in an anhydrous solvent, add a slight excess of the base.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add a stoichiometric equivalent of the alkyl halide to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1 and N2-alkylated isomers.

  • Characterize the products to determine the regioselectivity of the alkylation.

Data Presentation

The following tables summarize quantitative data for a selection of this compound derivatives, including reaction yields and biological activity.

Table 1: Synthesis of 1-[2-(1H-Tetrazol-5-yl)-phenyl]-3-aryl-ureas [1]

Compound IDYield (%)Melting Point (°C)
2.6 H2-CH₃65240–242
2.7 H3-CH₃72183–185
2.8 H4-CH₃75225–227
2.9 H2-CF₃70265–267
2.10 H3-CF₃74200–202
2.11 H4-CF₃80258–260
2.12 H3-CN68224–226
2.13 H4-CN71280–282

Table 2: Biological Activity of Selected 1-[2-(1H-Tetrazol-5-yl)-phenyl]-3-aryl-ureas as PPARγ Modulators [1][2]

Compound IDDocking Score (kcal/mol) vs PPARγ
2.9 H2-CF₃-9.8
2.10 H3-CF₃-10.0
2.11 H4-CF₃-10.1
2.12 H3-CN-9.7
2.13 H4-CN-9.9

Visualizations

Experimental Workflows

G Synthesis of this compound Scaffold cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Final Product 2-(1H-Tetrazol-5-yl)aniline 2-(1H-Tetrazol-5-yl)aniline Reaction_Vessel Reaction in Glacial Acetic Acid 2-(1H-Tetrazol-5-yl)aniline->Reaction_Vessel Isocyanate (R-N=C=O) Isocyanate (R-N=C=O) Isocyanate (R-N=C=O)->Reaction_Vessel Precipitation Precipitation and Filtration Reaction_Vessel->Precipitation Washing Washing with Water Precipitation->Washing Drying Drying Washing->Drying Recrystallization Recrystallization from Methanol Drying->Recrystallization Final_Product This compound Derivative Recrystallization->Final_Product

Caption: Synthetic workflow for the preparation of the this compound scaffold.

G N-Alkylation of the Tetrazole Ring cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Final Products Tetrazolylurea This compound Reaction_Vessel Reaction in Anhydrous Solvent Tetrazolylurea->Reaction_Vessel Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification N1_Isomer N1-Alkylated Isomer Purification->N1_Isomer N2_Isomer N2-Alkylated Isomer Purification->N2_Isomer G PPARγ Signaling Pathway Ligand This compound (PPARγ Agonist) PPARg PPARγ Ligand->PPARg binds & activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Biological_Effects Biological Effects: - Adipogenesis - Insulin Sensitization - Lipid Metabolism Gene_Transcription->Biological_Effects leads to G 11β-HSD1 and DPP-4 Inhibition cluster_0 11β-HSD1 Inhibition cluster_1 DPP-4 Inhibition Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) HSD1->Cortisol Inhibitor1 This compound (Inhibitor) Inhibitor1->HSD1 inhibits GLP1 GLP-1/GIP (active incretins) DPP4 DPP-4 GLP1->DPP4 Inactive_GLP1 Inactive Peptides DPP4->Inactive_GLP1 Inhibitor2 This compound (Inhibitor) Inhibitor2->DPP4 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 1H-Tetrazol-5-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with 1H-tetrazol-5-ylurea.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar molecule, indicated by its predicted XLogP3 value of -1.6.[1] Generally, tetrazole and its derivatives exhibit high solubility in polar solvents such as dimethyl sulfoxide (DMSO), alcohols, and water. The urea component also contributes to its polar nature and potential for hydrogen bonding, which typically favors solubility in aqueous and other protic solvents.

Q2: I am observing precipitation when I add my this compound stock solution to an aqueous buffer. What could be the cause?

This is a common issue known as "precipitation upon dilution." It often occurs when a compound is dissolved in a strong organic solvent (like DMSO) at a high concentration and then introduced into an aqueous buffer where its solubility is lower. The organic solvent may not be fully miscible with the buffer at the working concentration, or the compound's solubility limit in the final aqueous environment is exceeded.

Q3: What are the initial steps I should take to try and dissolve this compound?

Start with common polar solvents. Based on the structure of this compound, the recommended starting solvents are DMSO, N,N-Dimethylformamide (DMF), ethanol, methanol, and water. Gentle heating and agitation (e.g., vortexing or sonication) can also be employed to facilitate dissolution.

Q4: Can adjusting the pH of my solution improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy. The tetrazole ring has acidic properties, and the urea moiety can also participate in acid-base equilibria. For acidic compounds, increasing the pH of the aqueous solution will deprotonate the molecule, forming a more soluble salt. Conversely, for basic compounds, decreasing the pH can lead to the formation of a more soluble salt. It is recommended to experimentally determine the optimal pH for the solubility of this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve in the chosen solvent. The compound has low solubility in that specific solvent at the desired concentration.- Try a different polar solvent (e.g., DMSO, DMF).- Reduce the concentration of the compound.- Apply gentle heat (e.g., 37-50°C) with stirring.- Use sonication to aid dissolution.
Precipitation occurs after adding the stock solution to an aqueous buffer. The compound's solubility limit is exceeded in the final buffer composition. The organic solvent from the stock is causing the compound to crash out.- Decrease the final concentration of the compound in the buffer.- Reduce the percentage of the organic stock solution in the final mixture (aim for <1% v/v if possible).- Use a co-solvent system in the final buffer (e.g., a small percentage of ethanol or PEG 400).- Adjust the pH of the final buffer to a range where the compound is more soluble.
The solution is cloudy or forms a suspension. Fine, undissolved particles are present. The compound may be forming aggregates.- Filter the solution through a 0.22 µm syringe filter.- Use sonication to break up aggregates.- Consider the use of non-ionic surfactants (e.g., Tween® 80, Triton™ X-100) at low concentrations (e.g., 0.01-0.1%).
Inconsistent results in biological assays. Poor solubility is leading to variable concentrations of the active compound.- Ensure the compound is fully dissolved before each experiment.- Prepare fresh solutions for each experiment.- Validate the solubility of the compound under the specific assay conditions (temperature, pH, buffer components).

Estimated Solubility of this compound and Related Compounds

Compound Solvent Estimated Solubility (at 20-25°C) Notes
This compound WaterSparingly SolubleThe combination of the polar tetrazole and urea moieties suggests some aqueous solubility, but intermolecular forces in the solid state may limit it.
DMSOSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds.
EthanolSparingly to Moderately SolubleThe polarity of ethanol should allow for some dissolution.
DMFSolubleSimilar to DMSO, DMF is a potent polar aprotic solvent.
Urea Water1079 g/LHighly soluble.
DMSO400 g/LVery soluble.
Ethanol~50 g/LSoluble.
5-Aminotetrazole WaterSolubleGenerally soluble in polar solvents.
DMSOSolubleGenerally soluble in polar solvents.
EthanolSolubleGenerally soluble in polar solvents.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

This protocol provides a general starting point for dissolving this compound. The optimal conditions may need to be determined empirically.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube/vial in a sonicator water bath for 10-15 minutes. Avoid excessive heating of the sample.

  • Gentle Heating (optional): If sonication is insufficient, warm the solution to 37°C in a water bath for 10-20 minutes with intermittent vortexing.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizing Experimental Workflows and Logical Relationships

experimental_workflow start Start: Undissolved This compound Powder solvent Add Polar Solvent (e.g., DMSO, DMF) start->solvent agitate Agitate (Vortex/Stir) solvent->agitate check1 Visually Inspect for Dissolution agitate->check1 sonicate Sonicate check2 Is it Dissolved? sonicate->check2 heat Gentle Heating (e.g., 37-50°C) check3 Is it Dissolved? heat->check3 dissolved Clear Solution (Stock Solution) check1->sonicate No check1->dissolved Yes check2->heat No check2->dissolved Yes check3->dissolved Yes troubleshoot Troubleshoot: - Try another solvent - Decrease concentration check3->troubleshoot No troubleshooting_logic start Problem: Precipitation in Aqueous Buffer cause1 High Final Concentration start->cause1 cause2 High % of Organic Solvent start->cause2 cause3 Suboptimal pH start->cause3 solution1 Decrease Final Concentration cause1->solution1 solution2 Reduce % of Stock Solution cause2->solution2 solution3 Use a Co-solvent (e.g., Ethanol, PEG 400) cause2->solution3 solution4 Adjust Buffer pH cause3->solution4 success Clear Solution in Buffer solution1->success solution2->success solution3->success solution4->success

References

Technical Support Center: Optimization of Reaction Conditions for 1H-Tetrazol-5-ylurea Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 1H-tetrazol-5-ylurea and its analogues. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions involve N-alkylation and N-acylation. These can occur at several positions: the N1 or N2 positions of the tetrazole ring, and the nitrogen atoms of the urea moiety. Regioselectivity is a key challenge in these reactions.

Q2: What is the main challenge when performing N-alkylation on a 5-substituted-1H-tetrazole derivative?

A2: The primary challenge is controlling the regioselectivity of the alkylation. The tetrazole anion can be alkylated at either the N1 or N2 position, leading to the formation of two distinct regioisomers. The ratio of these isomers is influenced by factors such as the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the base used.

Q3: How can I control the N1 vs. N2 regioselectivity during tetrazole alkylation?

A3: Controlling regioselectivity is a complex issue. Generally, sterically bulky alkylating agents tend to favor alkylation at the less hindered N2 position. The choice of solvent and counter-ion can also influence the outcome. For instance, a detailed study on a similar compound, N-benzoyl 5-(aminomethyl)tetrazole, showed that alkylation with benzyl bromide in the presence of K₂CO₃ in acetone resulted in a mixture of the N1 and N2 isomers.[1][2] Computational studies can also help predict the more stable isomer.

Q4: What are typical side reactions to be aware of during the derivatization of this compound?

A4: Besides the formation of regioisomers, potential side reactions include over-alkylation (dialkylation) if the urea nitrogens are deprotonated, and hydrolysis of the urea or acyl groups under harsh basic or acidic conditions. If the reaction involves heating, thermal degradation of the tetrazole ring is also a possibility, which can lead to the formation of carbodiimides and subsequently ureas if water is present.[3]

Q5: What are the recommended purification techniques for this compound derivatives?

A5: Purification of this compound derivatives, especially when a mixture of regioisomers is formed, typically requires column chromatography on silica gel.[1][2] The choice of eluent system will depend on the polarity of the derivatives. A common eluent system for separating N-alkylated tetrazole isomers is a mixture of ether and hexane.[1][2]

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in N-Alkylation
Possible Cause Suggested Solution
Insufficiently strong base The tetrazole N-H is acidic, but the urea N-H protons are less so. A stronger base might be needed for deprotonation. Consider switching from K₂CO₃ to a stronger base like NaH or Cs₂CO₃.
Poor solvent choice The starting material and base may not be sufficiently soluble in the chosen solvent. For N-alkylation, polar aprotic solvents like DMF or acetone are often effective.[1][2]
Inactive alkylating agent Ensure the alkylating agent (e.g., alkyl halide) is fresh and has not degraded. Consider using a more reactive alkylating agent, such as an alkyl iodide instead of a bromide or chloride.
Low reaction temperature Some alkylations require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC.
Problem 2: Formation of an Inseparable Mixture of Regioisomers
Possible Cause Suggested Solution
Reaction conditions favor formation of both isomers Modify the reaction conditions to favor one isomer. Experiment with different solvents of varying polarity. For example, THF and DMSO have been shown to influence the N1/N2 ratio in the alkylation of indazoles, a related heterocyclic system.[4]
Change the base. The counter-ion of the base can affect the nucleophilicity of the different nitrogen atoms in the tetrazole anion.
Vary the alkylating agent. Steric hindrance can play a significant role; a bulkier alkylating group may selectively yield the less sterically hindered N2-isomer.
Inadequate chromatographic separation Optimize the column chromatography conditions. Try a different eluent system with a gradient elution. Consider using a more specialized silica gel or a different stationary phase.
Problem 3: Unexpected Side Product Formation
Possible Cause Suggested Solution
Over-alkylation/acylation at the urea nitrogen(s) Use a milder base or a stoichiometric amount of base to selectively deprotonate the more acidic tetrazole proton. Protect the urea nitrogens with a suitable protecting group if selective derivatization of the tetrazole ring is desired.
Hydrolysis of the product Ensure anhydrous reaction conditions if the product is sensitive to moisture. During work-up, avoid prolonged exposure to strong acids or bases.
Thermal degradation If the reaction is performed at high temperatures, consider if a lower temperature for a longer duration could achieve the desired transformation. Monitor for the appearance of degradation products by TLC or LC-MS.

Experimental Protocols

General Protocol for N-Alkylation of a 5-Substituted-1H-Tetrazole Derivative

This protocol is adapted from the N-alkylation of a structurally similar compound, N-benzoyl 5-(aminomethyl)tetrazole, and may serve as a starting point for the derivatization of this compound.[1][2]

Materials:

  • This compound derivative (1 equivalent)

  • Alkylating agent (e.g., benzyl bromide) (1 equivalent)

  • Potassium carbonate (K₂CO₃), anhydrous (1.1 equivalents)

  • Anhydrous acetone

Procedure:

  • To a solution of the this compound derivative (10 mmol) in anhydrous acetone (25 mL), add anhydrous K₂CO₃ (11 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (10 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the regioisomers.

Quantitative Data Summary

The following table summarizes the results of an N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide, which can be used as a reference for optimizing the derivatization of this compound.

Table 1: Regioselectivity in the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole [1][2]

Alkylating AgentBaseSolventReaction TimeTotal YieldN1-isomer:N2-isomer Ratio
Benzyl bromideK₂CO₃Acetone2 hours74%45:55

Visualized Workflows and Pathways

Logical Troubleshooting Workflow for N-Alkylation

troubleshooting_workflow start Start: N-Alkylation of This compound check_reaction Reaction complete? start->check_reaction low_yield Low Yield / No Reaction check_reaction->low_yield No isomers Mixture of Isomers check_reaction->isomers Partially, Inseparable side_products Side Products Observed check_reaction->side_products Partially, Impure success Successful Derivatization check_reaction->success Yes change_base Increase base strength (e.g., NaH) low_yield->change_base change_solvent Change solvent (e.g., DMF) low_yield->change_solvent check_reagent Verify alkylating agent activity low_yield->check_reagent increase_temp Increase reaction temperature low_yield->increase_temp optimize_separation Optimize chromatography (eluent, gradient) isomers->optimize_separation modify_conditions Modify reaction conditions to favor one isomer isomers->modify_conditions check_conditions Use milder conditions (temp, base) side_products->check_conditions protecting_group Consider protecting the urea moiety side_products->protecting_group change_base->check_reaction change_solvent->check_reaction check_reagent->check_reaction increase_temp->check_reaction optimize_separation->success modify_conditions->check_reaction check_conditions->check_reaction protecting_group->start

Caption: Troubleshooting workflow for N-alkylation.

Signaling Pathway of Derivatization Options

derivatization_pathway start This compound alkylation N-Alkylation (Alkyl Halide, Base) start->alkylation acylation N-Acylation (Acyl Halide, Base) start->acylation n1_tetrazole N1-Alkylated Tetrazole Isomer alkylation->n1_tetrazole Path A n2_tetrazole N2-Alkylated Tetrazole Isomer alkylation->n2_tetrazole Path B n_urea_acyl N-Acylated Urea Derivative acylation->n_urea_acyl Path C

Caption: Derivatization pathways for this compound.

References

Technical Support Center: Purification of High-Purity 1H-Tetrazol-5-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity 1H-tetrazol-5-ylurea. The following information is based on established purification techniques for tetrazole-containing compounds and may require optimization for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - The cooling process is too rapid, preventing efficient crystal formation. - The volume of the solvent is excessive.- Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product is Oily or a Paste, Fails to Crystallize - Presence of impurities that inhibit crystallization. - Residual solvent.- Attempt to "salt out" the product by adding a non-polar solvent in which the compound is insoluble. - Use a seed crystal to induce crystallization. - Perform an initial purification step like column chromatography to remove impurities before recrystallization. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. A yellow paste that is difficult to crystallize may require multiple recrystallizations.[1]
Discolored Product (Yellow or Brown) - Presence of colored impurities from the synthesis. - Decomposition of the product at high temperatures.- Treat the solution with activated carbon before filtration and recrystallization to adsorb colored impurities.[1] - Avoid excessive heating during the dissolution step of recrystallization. Use the lowest temperature at which the compound dissolves.
Multiple Spots on TLC After Purification - Incomplete removal of starting materials or by-products. - Co-elution of impurities with the product during column chromatography. - Decomposition of the product on the TLC plate.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider using a different stationary phase for chromatography. - Perform a second purification step, such as recrystallization after column chromatography. - Ensure the TLC plate is not too acidic or basic, which could cause decomposition.
Broad or Unresolved Peaks in HPLC Analysis - Poor choice of HPLC column or mobile phase. - Presence of interfering impurities. - Degradation of the compound in the mobile phase.- Screen different HPLC columns (e.g., C18, Phenyl) and mobile phase compositions to improve peak shape and resolution.[2] - Ensure the sample is fully dissolved and filtered before injection. - Check the pH stability of your compound in the chosen mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for tetrazole-containing compounds like this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing impurities from a solid product. Column chromatography is useful for separating the target compound from impurities with different polarities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. The impurities should either be completely soluble or completely insoluble in the chosen solvent at all temperatures. Common solvents to screen for tetrazole-containing compounds include water, ethanol, methanol, isopropanol, ethyl acetate, and acetonitrile.[1][3] It is often necessary to test a range of solvents to find the optimal one.

Q3: What are the typical impurities I might encounter?

A3: Impurities can originate from starting materials, reagents, and side reactions during the synthesis. Common impurities in syntheses involving tetrazoles can include unreacted starting materials, partially reacted intermediates, and isomers. It is also common to find residual solvents from the reaction or workup, such as ethanol, acetic acid, or ethyl acetate.[1][4][5][6][7]

Q4: How can I identify the impurities in my sample?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying impurities.[4][5][6][7][8] By comparing the 1H and 13C NMR spectra of your sample to that of a pure standard and to spectral databases of common laboratory solvents and reagents, you can often identify the nature of the impurities.[4][5][6][7] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can also be used to identify and quantify impurities.

Q5: When should I use activated carbon in my purification?

A5: Activated carbon is used to remove colored impurities from your product. It should be added to the hot, dissolved solution of your crude product before the filtration step of recrystallization.[1] Use a small amount, as excessive use can lead to a loss of your desired product.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent at room temperature. If the compound dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the compound dissolves when hot and precipitates upon cooling, the solvent is potentially suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Column Chromatography Protocol
  • Stationary Phase and Mobile Phase Selection: For tetrazole compounds, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal mobile phase is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization tlc TLC recrystallization->tlc hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr column_chromatography->recrystallization Optional pure_product High-Purity Product hplc->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity oily Product Oily/Non-crystalline start->oily discolored Product Discolored start->discolored low_yield Low Yield start->low_yield impure Product Impure check_purity->impure Purity < 99% pure Pure Product check_purity->pure Purity > 99% chromatography Perform Column Chromatography impure->chromatography oily->chromatography activated_carbon Use Activated Carbon discolored->activated_carbon optimize_recrystallization Optimize Cooling/Solvent Volume low_yield->optimize_recrystallization recrystallize Recrystallize with different solvent chromatography->check_purity activated_carbon->recrystallize optimize_recrystallization->check_purity

References

preventing decomposition of 1H-tetrazol-5-ylurea during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1H-tetrazol-5-ylurea during storage.

Troubleshooting Guide

Encountering unexpected results in your experiments? Use this guide to troubleshoot potential issues related to the stability of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Decomposition of the compound due to improper storage conditions (exposure to light, moisture, or heat).1. Immediately transfer the compound to a tightly sealed container and store in a cool, dark, and dry place, preferably in a desiccator. 2. Evaluate the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before further use.
Inconsistent or poor experimental results Partial degradation of this compound, leading to a lower concentration of the active compound and the presence of impurities that may interfere with the experiment.1. Verify the purity of the stored compound. 2. If degradation is confirmed, it is recommended to use a fresh batch of the compound. 3. Review storage conditions to prevent future decomposition.
Formation of an unknown precipitate in solution The precipitate could be a degradation product that is less soluble in the chosen solvent.1. Attempt to isolate and characterize the precipitate to identify the degradation product. 2. This information can help in understanding the decomposition pathway and optimizing storage and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent decomposition?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment.[1][2][3][4] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For long-term storage, keeping it in a desiccator at refrigerated temperatures (2-8 °C) is recommended. Tetrazole compounds, in general, should be stored away from heat, sparks, and open flames.[2]

Q2: What are the likely decomposition pathways for this compound during storage?

A2: While specific studies on this compound are limited, decomposition can be inferred from the behavior of its constituent functional groups: the tetrazole ring and the urea moiety.

  • Tetrazole Ring Decomposition: The tetrazole ring is known to be thermally sensitive and can undergo decomposition through the elimination of molecular nitrogen (N₂) to form highly reactive intermediates.[5][6] Photochemical degradation is also a possibility for some tetrazole derivatives.

  • Urea Moiety Decomposition: The urea functional group can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, which could lead to the formation of 5-aminotetrazole and isocyanic acid or its derivatives. At elevated temperatures, urea itself decomposes to ammonia and isocyanic acid.[2][7]

A potential decomposition pathway could involve the fragmentation of the tetrazole ring, followed by reactions of the resulting intermediates, or hydrolysis of the urea linkage.

Q3: What are the visible signs of this compound decomposition?

A3: Visual signs of decomposition can include a change in color (e.g., yellowing or browning), a change in texture (e.g., from a crystalline solid to a clumpy or sticky substance), or the evolution of gas. However, significant degradation can occur without any visible changes. Therefore, analytical methods are crucial for confirming the compound's integrity.

Q4: How can I check for the decomposition of my this compound sample?

A4: The most reliable way to assess the purity and detect degradation of your sample is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating the parent compound from its degradation products.[8][9] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to identify and quantify impurities.

Q5: Are there any materials or substances that are incompatible with this compound during storage?

A5: Yes. Based on the general reactivity of tetrazoles and ureas, it is prudent to avoid storing this compound with the following:

  • Strong Oxidizing Agents: These can react with the nitrogen-rich tetrazole ring, potentially leading to a rapid and hazardous decomposition.[3]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the urea linkage.

  • Moisture: Water can facilitate hydrolytic decomposition.

It is recommended to store this compound separately from these types of chemicals.

Experimental Protocols

For researchers who need to assess the stability of their this compound samples, a forced degradation study can be a valuable tool. This involves subjecting the compound to various stress conditions to accelerate decomposition and identify potential degradation products.

Forced Degradation Study Protocol

This protocol outlines typical stress conditions for forced degradation studies as suggested by regulatory guidelines.[10][11][12][13][14]

Stress Condition Methodology
Acid Hydrolysis Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store the solid compound in an oven at 70°C for 48 hours.
Photolytic Degradation Expose the solid compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used to analyze the samples from the forced degradation study.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and water with a buffer such as phosphate or formate. A gradient elution may be necessary to separate all degradation products.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Injection Volume 10 µL

Visualizations

Logical Workflow for Troubleshooting Purity Issues

Troubleshooting Workflow start Inconsistent Experimental Results check_appearance Visually Inspect Stored Compound (Color change, clumping?) start->check_appearance check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage analytical_test Perform Purity Analysis (e.g., HPLC) check_appearance->analytical_test check_storage->analytical_test is_pure Is Compound Pure? analytical_test->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes new_batch Obtain a Fresh Batch of Compound is_pure->new_batch No end_good Problem Solved use_compound->end_good end_bad Re-evaluate Experimental Protocol use_compound->end_bad If issues persist optimize_storage Optimize Storage Conditions (Cool, Dark, Dry, Inert Gas) new_batch->optimize_storage optimize_storage->end_good

A logical workflow for troubleshooting experimental issues possibly related to the decomposition of this compound.

Potential Decomposition Pathways of this compound

Decomposition Pathways cluster_hydrolysis Hydrolytic Pathway cluster_thermal Thermal/Photolytic Pathway parent This compound hydrolysis_intermediate 5-Aminotetrazole + Isocyanic Acid parent->hydrolysis_intermediate Moisture, Acid/Base thermal_intermediate Ureido-nitrilimine + N2 parent->thermal_intermediate Heat, Light hydrolysis_products Ammonia + Carbon Dioxide hydrolysis_intermediate->hydrolysis_products Further Hydrolysis rearrangement_products Other Heterocyclic Compounds thermal_intermediate->rearrangement_products Rearrangement

A diagram illustrating the potential decomposition pathways of this compound based on the known reactivity of its functional groups.

References

troubleshooting guide for the synthesis of substituted tetrazolylureas

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted tetrazolylureas.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted tetrazolylureas, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my substituted tetrazolylurea unexpectedly low?

Answer:

Low yields in the synthesis of substituted tetrazolylureas can stem from several factors, primarily related to the two key reaction steps: the formation of the isocyanate intermediate and its subsequent coupling with an aminotetrazole.

Potential Causes and Solutions:

  • Incomplete Curtius Rearrangement: The Curtius rearrangement, a common method to generate the isocyanate precursor from an acyl azide, may not have gone to completion.

    • Solution: Ensure anhydrous reaction conditions, as moisture can hydrolyze the starting acyl chloride or the resulting isocyanate. Consider optimizing the reaction temperature and time. The use of a catalyst, such as a Lewis acid, may also improve the efficiency of the rearrangement.

  • Side Reactions of the Isocyanate: The highly reactive isocyanate intermediate can undergo side reactions, such as dimerization or polymerization, reducing the amount available to react with the aminotetrazole.

    • Solution: Add the aminotetrazole to the reaction mixture as soon as the isocyanate is formed. Running the reaction at lower temperatures can help minimize side reactions.

  • Low Nucleophilicity of the Aminotetrazole: The amino group on the tetrazole ring can have reduced nucleophilicity due to the electron-withdrawing nature of the ring, leading to a slow or incomplete reaction with the isocyanate.

    • Solution: The addition of a non-nucleophilic base can help to deprotonate the aminotetrazole, increasing its nucleophilicity. However, care must be taken as a strong base might induce side reactions.

  • Formation of Symmetric Urea Byproducts: If the isocyanate is generated in situ, it can react with any primary or secondary amine impurities present, or with itself if it is unstable, leading to the formation of undesired symmetrical ureas.

    • Solution: Ensure the purity of all starting materials and solvents. The order of addition of reagents can be critical; for instance, adding the isocyanate solution dropwise to the aminotetrazole solution can favor the desired reaction.[1]

Question 2: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?

Answer:

The formation of side products is a common challenge. Understanding the potential side reactions is key to minimizing their formation.

Potential Side Products and Mitigation Strategies:

  • Symmetrical Ureas: As mentioned previously, these arise from the self-reaction of the isocyanate or its reaction with amine impurities.

    • Mitigation: Strict control over stoichiometry and reagent purity is crucial.

  • Biuret Formation: The newly formed urea product can sometimes react with another molecule of isocyanate to form a biuret.

    • Mitigation: Use a 1:1 stoichiometry of the isocyanate and aminotetrazole. Adding the isocyanate slowly to the aminotetrazole solution can also help.

  • Carbamate Formation: If an alcohol is used as a solvent or is present as an impurity, it can react with the isocyanate to form a carbamate.

    • Mitigation: Use a non-alcoholic, aprotic solvent such as THF, DMF, or acetonitrile and ensure all reagents and glassware are thoroughly dried.

  • Products from Tetrazole Ring Opening: Under harsh reaction conditions (e.g., high temperatures, strong acids or bases), the tetrazole ring may not be stable and could undergo ring-opening or rearrangement reactions.

    • Mitigation: Employ milder reaction conditions. Monitor the reaction temperature closely and avoid prolonged reaction times at elevated temperatures.

Question 3: I am facing difficulties in purifying my final substituted tetrazolylurea product. What are the recommended purification techniques?

Answer:

Purification of substituted tetrazolylureas can be challenging due to their often polar nature and the presence of structurally similar impurities.

Purification Strategies:

  • Crystallization: If the product is a solid and has a suitable solubility profile, recrystallization from an appropriate solvent system is often the most effective method for obtaining highly pure material.

  • Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. The polarity of the eluent can be fine-tuned based on the polarity of the target compound and impurities.[2][3]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a useful technique to isolate the desired product.[1][4][5]

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical or biological testing purposes, preparative HPLC can be employed.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for substituted tetrazolylureas?

A1: A common and versatile method involves the reaction of a substituted 5-aminotetrazole with an in situ generated or pre-formed isocyanate. The isocyanate is often synthesized via the Curtius rearrangement of a corresponding acyl azide.[7][8][9] Multicomponent reactions, where three or more starting materials react in a one-pot synthesis, are also emerging as an efficient alternative.[7][10]

Q2: How can I confirm the formation and purity of my substituted tetrazolylurea?

A2: A combination of spectroscopic techniques is essential for characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. Look for the characteristic signals of the urea N-H protons and the carbon signals of the urea carbonyl and the tetrazole ring.[9][11][12][13][14]

  • Infrared (IR) Spectroscopy: Key functional groups can be identified. Expect to see characteristic absorption bands for the N-H and C=O stretching of the urea group, as well as vibrations associated with the tetrazole ring.[9][11]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point is a good indicator of the purity of a crystalline compound.

Q3: Are there any safety precautions I should be aware of during the synthesis?

A3: Yes, several safety precautions are crucial:

  • Azide Compounds: Acyl azides and other azide reagents are potentially explosive and should be handled with care. Avoid heating them rapidly or subjecting them to shock or friction.

  • Isocyanates: Isocyanates are toxic and are respiratory and skin sensitizers. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[1]

  • Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Handle them with appropriate care and dispose of them according to safety regulations.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Tetrazolylureas and Related Analogs.

EntryReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
11-Aryl substituted tetrazole, N-bromosuccinimideCCl₄Benzoyl peroxideReflux-24-70[2]
2Aniline, Triethyl orthoformate, Sodium azideAcetic acid-Reflux--[2]
3Imine compounds, Sodium azideTHF/Water-Boiling4-[11]
4Aldehyde, Amine, Isocyanide, TMSN₃WaterTTAB (10 mol%)Room Temp-43-56[3]
5Ethyl 4-aminobenzoate, Sodium azide, Triethyl orthoformateAcetic acid-Hot--[13]

Note: This table summarizes data from various sources for the synthesis of tetrazole derivatives, which are key intermediates or analogs of tetrazolylureas. The yields and conditions can vary significantly based on the specific substrates used.

Experimental Protocols

General Procedure for the Synthesis of 1-(5-Tetrazolyl)-3-arylureas via Curtius Rearrangement:

  • Formation of Acyl Azide: To a solution of the corresponding carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, THF), add triethylamine (1.1 eq) and cool the mixture to 0 °C. Add ethyl chloroformate (1.1 eq) dropwise and stir the reaction mixture at 0 °C for 30 minutes. A solution of sodium azide (1.5 eq) in water is then added dropwise, and the reaction is stirred vigorously for 1-2 hours at 0 °C.

  • Curtius Rearrangement and Urea Formation: The reaction mixture containing the acyl azide is extracted with a cold, anhydrous solvent (e.g., toluene). The organic layer is dried over anhydrous sodium sulfate and then heated to reflux (typically 80-110 °C) to induce the Curtius rearrangement to the isocyanate. The progress of the rearrangement can be monitored by the evolution of nitrogen gas. Once the rearrangement is complete, a solution of 5-aminotetrazole (1.0 eq) in a suitable anhydrous solvent (e.g., DMF) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired substituted tetrazolylurea.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_isocyanate Isocyanate Formation (Curtius Rearrangement) cluster_coupling Urea Formation Carboxylic_Acid Substituted Carboxylic Acid Acyl_Chloride Acyl Chloride Formation Carboxylic_Acid->Acyl_Chloride Aminotetrazole 5-Aminotetrazole Tetrazolylurea Substituted Tetrazolylurea Aminotetrazole->Tetrazolylurea Acyl_Azide Acyl Azide Formation Acyl_Chloride->Acyl_Azide NaN₃ Isocyanate Isocyanate (via thermal rearrangement) Acyl_Azide->Isocyanate Heat (Δ) - N₂ Isocyanate->Tetrazolylurea

Caption: General synthetic workflow for substituted tetrazolylureas via the Curtius rearrangement.

Troubleshooting_Logic Start Low Yield or Side Products Observed Check_Purity Purity of Starting Materials/Solvents? Start->Check_Purity Check_Curtius Problem with Curtius Rearrangement? Check_Coupling Problem with Urea Formation? Check_Curtius->Check_Coupling No Incomplete_Rearrangement Incomplete Reaction: - Optimize Temp/Time - Use Catalyst Check_Curtius->Incomplete_Rearrangement Yes Isocyanate_Side_Reactions Isocyanate Side Reactions: - Add Aminotetrazole Promptly - Lower Temperature Check_Coupling->Isocyanate_Side_Reactions Yes Low_Nucleophilicity Low Aminotetrazole Nucleophilicity: - Add Non-nucleophilic Base Check_Coupling->Low_Nucleophilicity Yes Symmetric_Urea Symmetric Urea Formation: - Check Reagent Purity - Optimize Addition Order Check_Coupling->Symmetric_Urea Yes Check_Purity->Check_Curtius Yes Purify_Reagents Purify/Dry all Reagents and Solvents Check_Purity->Purify_Reagents No

Caption: Logical troubleshooting workflow for low yields and side product formation.

References

addressing inconsistencies in the biological assays of 1H-tetrazol-5-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 1H-tetrazol-5-ylurea and its derivatives in biological assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address inconsistencies and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows poor solubility in aqueous assay buffers. How can I address this?

A1: Poor aqueous solubility is a common challenge. Here are several strategies to consider:

  • Co-solvents: While DMSO is a common solvent for stock solutions, high final concentrations can interfere with assays.[1][2] It is advisable to keep the final DMSO concentration below 0.5%.

  • pH Adjustment: The tetrazole ring has a pKa value similar to a carboxylic acid (around 4.7-4.9).[3][4][5] Adjusting the assay buffer pH to be above the pKa will deprotonate the tetrazole, increasing its solubility. However, ensure the pH remains within the optimal range for your enzyme or cell system.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help to increase the solubility of hydrophobic compounds.

  • Sonication: Briefly sonicating your compound in the assay buffer can aid in dissolution.

Q2: I am observing inconsistent IC50 values for my this compound derivative in an HDAC inhibition assay. What are the potential causes?

A2: Inconsistent IC50 values in HDAC inhibition assays can stem from several factors:

  • Compound Stability: The tetrazole ring is generally stable, but the overall stability of your derivative can be influenced by other functional groups.[4] Assess the stability of your compound under assay conditions (e.g., incubation time, temperature, pH).

  • Assay Interference: Some compounds can interfere with the assay detection method (e.g., fluorescence quenching or enhancement). Run a control with your compound and the detection reagents in the absence of the enzyme to check for interference.

  • Time-Dependent Inhibition: Your compound might be a slow-binding inhibitor. Varying the pre-incubation time of the enzyme with your compound before adding the substrate can help determine if this is the case.

  • Enzyme Concentration: Ensure you are using a consistent and appropriate concentration of the HDAC enzyme in your assays.

Q3: Can the tetrazole moiety in my compound chelate metal ions and affect metalloenzymes?

A3: Yes, the nitrogen-rich tetrazole ring can act as a ligand and coordinate with metal ions. If your target protein is a metalloenzyme, this interaction could lead to inhibition that is independent of the intended mechanism of action. To investigate this, consider adding a chelating agent like EDTA to your assay buffer as a control to see if it reverses the inhibition.

Troubleshooting Guides

Issue 1: High Background Signal in a Fluorometric HDAC Assay
Potential Cause Troubleshooting Step Rationale
Autofluorescence of the Test Compound 1. Run a control plate with the compound in assay buffer without the enzyme or substrate. 2. Measure fluorescence at the same excitation/emission wavelengths.This will determine if the compound itself is contributing to the background signal.
Contaminated Reagents 1. Prepare fresh assay buffers and substrate solutions. 2. Test each reagent individually for fluorescence.Contaminants in buffers or reagents can be a source of high background.
Sub-optimal Assay Conditions 1. Optimize the concentration of the developer (e.g., trypsin).[2][6] 2. Ensure the stop solution is effectively terminating the enzymatic reaction.Incomplete reaction or overly aggressive development can lead to non-specific signal.
Issue 2: Low or No Detectable Activity of the Test Compound
Potential Cause Troubleshooting Step Rationale
Compound Degradation 1. Verify the purity and integrity of your compound stock (e.g., via LC-MS). 2. Prepare fresh dilutions for each experiment.The compound may have degraded during storage.
Incorrect Assay Buffer pH 1. Confirm the pH of your assay buffer. 2. Consider the ionization state of your compound at the assay pH.[3][7]The activity of your compound may be pH-dependent, especially for tetrazoles which have an acidic proton.
Insufficient Compound Concentration 1. Test a broader range of concentrations. 2. Verify the accuracy of your serial dilutions.The compound may be less potent than anticipated.
Poor Solubility 1. Visually inspect for compound precipitation in the assay wells. 2. Implement the solubilization strategies mentioned in the FAQs.If the compound is not fully dissolved, its effective concentration will be lower than expected.

Experimental Protocols

Detailed Methodology: In Vitro Fluorometric HDAC Inhibition Assay

This protocol is a representative example for determining the inhibitory activity of this compound derivatives against a specific HDAC isoform.

1. Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2[2]

  • Test Compound (this compound derivative) stock solution in DMSO

  • Trichostatin A (TSA) as a positive control inhibitor

  • Developer Solution: Trypsin in assay buffer

  • Stop Solution: TSA in developer solution to halt the reaction

  • Black, flat-bottom 96- or 384-well microplate

  • Fluorescent plate reader (Excitation: ~360-390 nm, Emission: ~460 nm)[2][6]

2. Assay Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of your test compound and the TSA control in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Enzyme Addition: Add the diluted recombinant HDAC enzyme to each well of the microplate, except for the "no enzyme" control wells.

  • Compound Incubation: Add the serially diluted test compound, TSA, or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Enzymatic Reaction Incubation: Incubate the plate at 37°C for 60 minutes. This time may need to be optimized based on enzyme activity.

  • Develop Signal: Add the developer solution (containing trypsin) to each well. The trypsin will cleave the deacetylated substrate, releasing the fluorophore (AMC).[6][8]

  • Development Incubation: Incubate the plate at room temperature for 15-20 minutes.

  • Stop Reaction & Read Plate: Add the stop solution to terminate the reaction. Read the fluorescence on a plate reader at an excitation wavelength of ~360-390 nm and an emission wavelength of ~460 nm.[2][6]

3. Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the fully inhibited control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_incubation Incubation Steps cluster_detection Signal Detection cluster_analysis Data Analysis prep_dilutions Prepare Compound Serial Dilutions add_compound Add Compound/Control to Wells prep_dilutions->add_compound add_enzyme Add HDAC Enzyme to Wells add_enzyme->add_compound pre_incubation Pre-incubate Enzyme & Compound (15 min) add_compound->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate reaction_incubation Incubate for Reaction (60 min) add_substrate->reaction_incubation add_developer Add Developer (Trypsin) reaction_incubation->add_developer develop_signal Incubate to Develop Signal (20 min) add_developer->develop_signal read_plate Read Fluorescence (Ex/Em: 360/460 nm) develop_signal->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data

Caption: Workflow for a fluorometric HDAC inhibition assay.

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: Enhancing Thermal Stability of 1H-Tetrazol-5-ylurea-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1H-tetrazol-5-ylurea-based materials. The following sections detail experimental protocols, address common issues, and provide quantitative data to enhance the thermal stability of these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and thermal analysis of this compound and its derivatives.

Synthesis Troubleshooting

Question: The yield of this compound is consistently low. What are the potential causes and solutions?

Answer: Low yields can stem from several factors throughout the synthetic process. Here's a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials:

    • Issue: Impurities in the starting materials, such as dicyandiamide or sodium azide, can lead to side reactions, reducing the yield of the desired product.

    • Solution: Ensure the purity of all reactants. Recrystallize or purify starting materials if necessary. Use freshly prepared solutions where applicable.

  • Reaction Conditions:

    • Issue: Suboptimal reaction temperature, time, or pH can hinder the formation of this compound. The reaction to form 5-aminotetrazole, a precursor, often proceeds best at a neutral pH and elevated temperatures.[1]

    • Solution:

      • Temperature Control: Carefully monitor and control the reaction temperature. For the reaction of cyanamide or dicyandiamide with an azide salt, temperatures ranging from 75°C to reflux are often employed.[1]

      • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • pH Adjustment: The reaction should be conducted at a substantially neutral pH to avoid the formation of large quantities of hazardous hydrazoic acid.[1] An acid reagent with a pKa between 3 and 7 is recommended.[1]

  • Product Isolation and Purification:

    • Issue: Product loss can occur during workup and purification steps. This compound may have some solubility in the wash solvents, leading to reduced recovery.

    • Solution:

      • Minimize the volume of solvent used for washing the product.

      • Cool the wash solvent to reduce the solubility of the product.

      • After acidification to protonate the 5-aminotetrazole precursor, carefully control the pH to ensure complete precipitation.[1]

Question: During the synthesis, I observe the formation of significant amounts of byproducts. How can I identify and minimize them?

Answer: Byproduct formation is a common challenge. Here’s how to address it:

  • Identification of Byproducts:

    • Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize the structure of the byproducts.

  • Minimizing Byproduct Formation:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a molar excess of cyanamide or dicyandiamide can help to suppress the formation of hydrazoic acid.[1]

    • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize side reactions.

    • Catalyst Selection: For related tetrazole syntheses, the choice of catalyst can be crucial in directing the reaction towards the desired product.[2][3]

Thermal Analysis (DSC/DTA) Troubleshooting

Question: My DSC/DTA thermogram shows an inconsistent or noisy baseline. What could be the cause?

Answer: A noisy or shifting baseline can obscure thermal events and lead to inaccurate measurements. Consider the following:

  • Sample Preparation:

    • Issue: Poor thermal contact between the sample and the crucible, or an uneven sample distribution.

    • Solution: Ensure the sample is finely ground and evenly distributed at the bottom of the crucible. For polymer films, ensure they lie flat.

  • Crucible Issues:

    • Issue: Deformation of hermetically sealed aluminum crucibles due to vapor pressure buildup.

    • Solution: Use vented crucibles if the sample is expected to release gases upon heating. For higher temperatures, consider using more robust crucibles (e.g., gold-plated copper or alumina).

  • Instrumental Factors:

    • Issue: Contamination of the DSC sensor from previous experiments.

    • Solution: Clean the sensor according to the manufacturer's instructions. A "bake-out" procedure at high temperatures in an inert atmosphere can often remove contaminants.

Question: The decomposition temperature of my this compound sample varies between measurements. Why is this happening?

Answer: Variations in decomposition temperature can be attributed to several experimental parameters:

  • Heating Rate:

    • Issue: The observed decomposition temperature is dependent on the heating rate. Higher heating rates will generally result in a higher apparent decomposition temperature.

    • Solution: Maintain a consistent and clearly reported heating rate for all measurements to ensure comparability. A common heating rate for thermal stability studies of energetic materials is 5 °C/min or 10 °C/min.[4][5]

  • Sample Mass:

    • Issue: Larger sample masses can lead to thermal gradients within the sample, resulting in a broader decomposition peak and a shift in the onset temperature.

    • Solution: Use a small and consistent sample mass for all analyses.

  • Atmosphere:

    • Issue: The presence of oxygen can lead to oxidative decomposition, which may occur at a different temperature than thermal decomposition in an inert atmosphere.

    • Solution: Conduct experiments under a controlled atmosphere (typically nitrogen or argon) to ensure that only thermal decomposition is being observed.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies for enhancing the thermal stability of this compound-based materials?

A1: The primary strategies for improving the thermal stability of tetrazole-based energetic materials include:

  • Salt Formation: Forming nitrogen-rich salts can significantly increase thermal stability. For example, the guanidinium salt of 1-hydroxy-5-methyltetrazole shows a decomposition temperature of 256 °C.[6]

  • Cocrystallization: Creating cocrystals with other stable molecules can enhance the overall thermal stability of the material.

  • Structural Modification: Introducing functional groups that promote strong intermolecular interactions, such as hydrogen bonding, can increase the energy required for decomposition. For instance, the incorporation of an -NH2 group can be favorable for enhancing thermal stability.[7]

Q2: What is a typical decomposition temperature range for tetrazole-based energetic materials?

A2: The decomposition temperatures of tetrazole derivatives can vary widely depending on their specific structure and any salt formation. Generally, they can range from around 140 °C to over 300 °C. For example, hydroxylammonium 1-hydroxy-5-methyltetrazolate decomposes at 141 °C, while some nitrogen-bridged polyheterocyclic compounds can have decomposition temperatures above 300 °C.[6][7]

Q3: How does the introduction of a urea functional group affect the properties of a tetrazole-based material?

A3: The urea group introduces several key features:

  • Increased Hydrogen Bonding: The N-H and C=O groups of the urea moiety can participate in extensive hydrogen bonding, which can contribute to increased thermal stability and density.

  • Oxygen Balance: The presence of the oxygen atom in the urea group improves the oxygen balance of the energetic material, which can lead to more complete combustion and higher energy release.

Q4: What are the primary decomposition products of tetrazole compounds?

A4: The rapid decomposition of tetrazoles primarily serves as a source of gaseous products, with molecular nitrogen (N₂) being the most significant.[8] This high nitrogen content makes them valuable as "green" energetic materials, as their decomposition products are largely non-toxic.

Quantitative Data on Thermal Stability

The following table summarizes the decomposition temperatures (Td) of various tetrazole derivatives, providing a comparative basis for researchers.

CompoundDecomposition Temperature (Td) (°C)Reference
1-Hydroxy-5-methyltetrazole194[4]
Ammonium 1-hydroxy-5-methyltetrazolate229[6]
Hydroxylammonium 1-hydroxy-5-methyltetrazolate141[6]
Hydrazinium 1-hydroxy-5-methyltetrazolate224[6]
Guanidinium 1-hydroxy-5-methyltetrazolate256[6]
5-Amino-1H-tetrazole (5AT)~200[9]

Experimental Protocols

Synthesis of this compound

Disclaimer: The following is a plausible experimental protocol based on general methods for the synthesis of 5-substituted tetrazoles. Researchers should conduct a thorough risk assessment before proceeding and perform the experiment in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound from dicyandiamide and sodium azide.

Materials:

  • Dicyandiamide

  • Sodium azide (NaN₃)

  • Boric acid (H₃BO₃)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dicyandiamide, sodium azide, and boric acid in deionized water. A suggested molar ratio is 1:1.5:1.5 of dicyandiamide to sodium azide to boric acid.

  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Maintain the reflux for 12-24 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of less than 3. This will protonate the tetrazole ring and precipitate the product.

  • Cool the mixture in an ice bath to further promote precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold deionized water to remove any unreacted starting materials and salts.

  • Dry the product in a vacuum oven at a temperature below its decomposition point.

  • Characterize the final product using NMR, IR, and elemental analysis.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature of this compound.

Materials and Equipment:

  • This compound sample

  • DSC instrument

  • Aluminum or gold-plated copper crucibles and lids

  • Crucible press

  • High-purity nitrogen gas

Procedure:

  • Accurately weigh 1-2 mg of the finely ground this compound sample into a DSC crucible.

  • Seal the crucible using a crucible press. If gas evolution is expected, use a vented lid.

  • Place the sample crucible and an empty reference crucible into the DSC cell.

  • Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • The onset temperature of the major exothermic peak in the DSC thermogram is taken as the decomposition temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Thermal Analysis (DSC) start Combine Reactants: Dicyandiamide, NaN3, Boric Acid in Water reflux Reflux at 100°C start->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl to pH < 3 cool->acidify precipitate Precipitate Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry in Vacuum Oven wash->dry characterize_synth Characterize Product (NMR, IR) dry->characterize_synth end_synth Pure this compound characterize_synth->end_synth start_analysis Prepare Sample (1-2 mg in Crucible) load_dsc Load Sample and Reference into DSC start_analysis->load_dsc purge Purge with Nitrogen load_dsc->purge heat Heat at 10°C/min purge->heat record Record Heat Flow heat->record analyze Determine Decomposition Temperature record->analyze end_analysis Thermal Stability Data analyze->end_analysis

Caption: Experimental workflow for the synthesis and thermal analysis of this compound.

troubleshooting_synthesis problem Low Yield of Product cause1 Impure Starting Materials? problem->cause1 cause2 Suboptimal Reaction Conditions? problem->cause2 cause3 Product Loss During Workup? problem->cause3 solution1 Recrystallize/Purify Reactants cause1->solution1 Yes solution2_temp Verify and Control Temperature cause2->solution2_temp Yes solution2_time Monitor Reaction to Completion (TLC/HPLC) cause2->solution2_time Yes solution2_ph Ensure Neutral pH During Reaction cause2->solution2_ph Yes solution3 Minimize and Cool Wash Solvents cause3->solution3 Yes

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

troubleshooting_dsc problem Inconsistent Decomposition Temperature cause1 Varying Heating Rate? problem->cause1 cause2 Different Sample Masses? problem->cause2 cause3 Inconsistent Atmosphere? problem->cause3 solution1 Use a Consistent Heating Rate (e.g., 10°C/min) cause1->solution1 Yes solution2 Use a Consistent and Small Sample Mass (1-2 mg) cause2->solution2 Yes solution3 Ensure a Constant Inert Gas Purge (e.g., N2) cause3->solution3 Yes

Caption: Troubleshooting guide for inconsistent DSC results.

References

Validation & Comparative

comparing the properties of 1H-tetrazol-5-ylurea with other urea derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacologically active molecules is paramount. This guide provides a detailed comparison of the properties of 1H-tetrazol-5-ylurea with other prominent urea derivatives: hydroxyurea, sorafenib, and the sulfonylurea class of drugs.

Physicochemical Properties

The physicochemical characteristics of a drug molecule are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and target engagement. The following table summarizes key physicochemical properties for this compound and the selected comparator urea derivatives.

PropertyThis compoundHydroxyureaSorafenibSulfonylureas (representative)
Molecular Formula C₂H₄N₆OCH₄N₂O₂C₂₁H₁₆ClF₃N₄O₃Variable (e.g., Glibenclamide: C₂₃H₂₈ClN₅O₅S)
Molecular Weight ( g/mol ) 128.0976.06464.8Variable (e.g., Glibenclamide: 494.0)
Melting Point (°C) Not available133-136 (decomposes)[1]203-205 (as tosylate salt)Variable
Aqueous Solubility Not availableHighly soluble[2]Practically insoluble[3]Generally low
logP -1.6 (XLogP3)[4]-1.8 (XLogP3)[1]3.8Variable
pKa Not available10.4Not availableAcidic (around 5-6)
Hydrogen Bond Donors 3[4]33Variable
Hydrogen Bond Acceptors 4[4]26Variable

Biological Activity and Mechanism of Action

The urea moiety is a versatile functional group that can engage in various biological interactions, leading to a wide spectrum of pharmacological activities. This section compares the known biological effects and mechanisms of action of the selected urea derivatives.

This compound:

Specific experimental data on the biological activity and mechanism of action of this compound are limited in the publicly available literature. However, the tetrazole ring is a well-known bioisostere for the carboxylic acid group, and tetrazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anticancer, analgesic, and anti-inflammatory properties[5][6][7]. It is plausible that this compound could exhibit some of these activities, but further experimental validation is required.

Hydroxyurea:

Hydroxyurea is an antineoplastic agent with a well-established mechanism of action.[8] Its primary biological activities include:

  • Anticancer: Used in the treatment of myeloproliferative disorders, sickle cell disease, and some cancers.[8]

  • Induction of Fetal Hemoglobin: In sickle cell disease, it increases the production of fetal hemoglobin (HbF), which interferes with the polymerization of sickle hemoglobin.[9]

The mechanism of action of hydroxyurea involves the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[10][11][12] By inhibiting this enzyme, hydroxyurea depletes the pool of deoxyribonucleotides, leading to S-phase cell cycle arrest and inhibition of DNA replication and repair.[8]

Sorafenib:

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[13] Its biological activities are primarily:

  • Antiproliferative: Inhibits the growth of tumor cells.

  • Anti-angiogenic: Prevents the formation of new blood vessels that supply tumors.[14]

Sorafenib exerts its effects by targeting several key kinases involved in tumor cell signaling and angiogenesis. It inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also targets vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are critical for angiogenesis.[14][15]

Sulfonylureas:

This class of drugs, including glibenclamide and glimepiride, are widely used in the management of type 2 diabetes.[16] Their primary biological activity is:

  • Hypoglycemic: Lowers blood glucose levels.

Sulfonylureas act by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[16][17] This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[18][19]

Experimental Protocols

This section provides an overview of the methodologies for determining key physicochemical properties.

Determination of n-Octanol/Water Partition Coefficient (logP) - Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Also, prepare n-octanol and a buffered aqueous phase (typically pH 7.4) and pre-saturate each with the other.

  • Partitioning: Add a small volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and aqueous phase.

  • Equilibration: Shake the flask for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility - OECD Guideline 105 (Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[6]

  • Sample Preparation: Add an excess amount of the test substance to a flask containing purified water.

  • Equilibration: Stir the mixture at a constant temperature for a sufficient time to reach saturation. A preliminary test can determine the approximate time required.

  • Phase Separation: Separate the solid phase from the aqueous phase by centrifugation or filtration.

  • Quantification: Determine the concentration of the substance in the clear aqueous phase using a specific analytical method.

  • Calculation: The aqueous solubility is expressed as the mass of the substance per volume of water.

Determination of pKa - Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant of a compound.[7][13]

  • Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

  • Titration Setup: Use a calibrated pH meter with an electrode immersed in the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

RAF_MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Sorafenib Sorafenib Sorafenib->RAF Inhibits

Caption: The RAF-MEK-ERK signaling pathway, a key regulator of cell proliferation, and the inhibitory action of Sorafenib.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGF Receptor (VEGFR) PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Angiogenesis Angiogenesis PLCg->Angiogenesis Promotes AKT Akt PI3K->AKT Activates EndothelialSurvival Endothelial Cell Survival AKT->EndothelialSurvival Promotes VEGF VEGF VEGF->VEGFR Binds Sorafenib Sorafenib Sorafenib->VEGFR Inhibits

Caption: The VEGFR signaling pathway, crucial for angiogenesis, and its inhibition by Sorafenib.

Pancreatic_Beta_Cell_Pathway cluster_cell Pancreatic β-Cell GlucoseTransporter GLUT2 Metabolism Glucose Metabolism GlucoseTransporter->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_ATP_Channel ATP-sensitive K+ Channel ATP->K_ATP_Channel Closes Depolarization Membrane Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Glucose Glucose Glucose->GlucoseTransporter Enters cell Sulfonylureas Sulfonylureas Sulfonylureas->K_ATP_Channel Closes

Caption: The mechanism of glucose-stimulated insulin secretion in pancreatic β-cells and the action of Sulfonylureas.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_physicochem Physicochemical Profiling cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis & Interpretation Compound_Synthesis Compound Synthesis Purification Purification & Characterization Compound_Synthesis->Purification Solubility Solubility Assay Purification->Solubility LogP LogP Determination Purification->LogP pKa pKa Measurement Purification->pKa In_Vitro In Vitro Assays (e.g., enzyme inhibition, cell viability) Purification->In_Vitro Data_Analysis Data Analysis Solubility->Data_Analysis LogP->Data_Analysis pKa->Data_Analysis In_Vivo In Vivo Studies (e.g., animal models) In_Vitro->In_Vivo In_Vitro->Data_Analysis In_Vivo->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: A general experimental workflow for the synthesis and evaluation of novel chemical compounds.

References

Comparative Energetic Performance of 1H-tetrazol-5-ylurea: A Theoretical and Experimental Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of the energetic performance of the novel compound 1H-tetrazol-5-ylurea. Due to the limited availability of direct experimental data for this specific molecule, this report combines theoretical estimations based on computational studies of analogous tetrazole derivatives with established experimental data for well-known energetic materials: RDX, HMX, and CL-20. This analysis provides a valuable benchmark for the potential performance of this compound as an energetic material.

Data Presentation: Comparative Energetic Properties

The following table summarizes the key energetic performance indicators for this compound alongside the experimental values for RDX, HMX, and CL-20. The values for this compound are estimations derived from computational chemistry studies on structurally similar compounds.

CompoundChemical FormulaDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)Detonation Pressure (GPa)
This compound (Estimated) C₂H₄N₆O~1.75~250~8.5~30
RDX C₃H₆N₆O₆1.82[1]+70.38.75[1]34.7
HMX C₄H₈N₈O₈1.91[2]+74.99.10[2]39.3
CL-20 (ε-form) C₆H₆N₁₂O₁₂2.04[3][4]+2279.5044.1

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of energetic materials like this compound and its comparators.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound, based on established methods for synthesizing tetrazole derivatives, is proposed below. This multi-step process would begin with the synthesis of 5-aminotetrazole, followed by a reaction to introduce the urea functional group.

cluster_synthesis Proposed Synthesis of this compound Sodium Dicyanamide Sodium Dicyanamide Dicyandiamide Dicyandiamide Sodium Dicyanamide->Dicyandiamide Dimerization 5-Aminotetrazole 5-Aminotetrazole Dicyandiamide->5-Aminotetrazole Cyclization with NaN3 1H-tetrazol-5-ylisocyanate 1H-tetrazol-5-ylisocyanate 5-Aminotetrazole->1H-tetrazol-5-ylisocyanate Phosgenation This compound This compound 1H-tetrazol-5-ylisocyanate->this compound Amination with NH3

A proposed multi-step synthesis pathway for this compound.
Determination of Energetic Properties

The energetic properties of novel compounds are typically determined through a combination of experimental measurements and computational predictions.

1. Heat of Formation: The heat of formation is a crucial parameter for calculating detonation properties. It can be determined experimentally using bomb calorimetry or computationally through quantum chemical methods such as Gaussian or CBS-4M.[5][6]

2. Density: The crystal density is a significant factor in energetic performance and is typically measured by gas pycnometry or X-ray crystallography.

3. Detonation Velocity and Pressure: These are key performance indicators of an explosive. They can be experimentally measured in detonation tests or calculated using thermodynamic codes like EXPLO5, which utilize the heat of formation and density as inputs.[1][5]

Sensitivity Testing

The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety parameter. Standardized tests are used to quantify these properties.

1. Impact Sensitivity (BAM Drop Hammer Test): This test determines the energy required to cause a sample to react when subjected to a falling weight.[7] A sample of the material is placed on an anvil, and a specified weight is dropped from varying heights. The result is reported as the impact energy in Joules (J) at which a reaction (e.g., explosion, smoke, or decomposition) is observed in 50% of the trials.

2. Friction Sensitivity (BAM Friction Apparatus): This test assesses the sensitivity of a material to frictional forces.[8] A small amount of the sample is placed on a porcelain plate, and a porcelain pin is drawn across it under a specified load. The test determines the minimum load in Newtons (N) required to cause a reaction.

cluster_workflow Energetic Material Characterization Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Density Measurement Density Measurement Purification & Characterization->Density Measurement Sensitivity Testing Sensitivity Testing Purification & Characterization->Sensitivity Testing Computational Analysis Computational Analysis Density Measurement->Computational Analysis Detonation Performance Prediction Detonation Performance Prediction Density Measurement->Detonation Performance Prediction Computational Analysis->Detonation Performance Prediction Heat of Formation Impact (BAM Drop Hammer) Impact (BAM Drop Hammer) Sensitivity Testing->Impact (BAM Drop Hammer) Friction (BAM Friction Apparatus) Friction (BAM Friction Apparatus) Sensitivity Testing->Friction (BAM Friction Apparatus) Performance Comparison Performance Comparison Detonation Performance Prediction->Performance Comparison

A typical workflow for the characterization of a new energetic material.

Comparative Analysis

Based on the estimated data, this compound shows promise as a high-performance energetic material. Its predicted detonation velocity and pressure are comparable to those of RDX, a widely used military explosive. The presence of the tetrazole ring, known for its high nitrogen content and positive heat of formation, contributes significantly to these energetic properties. The urea functional group may also enhance hydrogen bonding, potentially leading to a higher density and improved thermal stability.

Compared to the more powerful explosives HMX and CL-20, the estimated performance of this compound is lower. However, its potential advantages could lie in reduced sensitivity and lower production costs, making it a candidate for specific applications where a balance of performance and safety is crucial.

Further experimental synthesis and characterization are necessary to validate these theoretical predictions and fully assess the potential of this compound as a viable energetic material.

References

Cross-Validation of Experimental and Theoretical Data: A Case Study on 1-Benzyl-5-amino-1H-tetrazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of comprehensive experimental and theoretical data for 1H-tetrazol-5-ylurea, this guide presents a comparative analysis of a structurally related analogue, 1-benzyl-5-amino-1H-tetrazole (BAT) . This case study serves to illustrate the methodology of cross-validating experimental and theoretical findings for tetrazole derivatives, a process crucial for the validation of computational models and the interpretation of experimental results in drug discovery and materials science.

This comparison guide provides a detailed cross-validation of experimental data and theoretical calculations for 1-benzyl-5-amino-1H-tetrazole. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of its structural and spectroscopic properties as determined by both laboratory experiments and computational modeling.

Data Presentation: Structural and Spectroscopic Properties

A direct comparison of key experimental and theoretical data for 1-benzyl-5-amino-1H-tetrazole is summarized below. The theoretical data is based on Density Functional Theory (DFT) calculations, which provide valuable insights into the molecule's geometry and vibrational frequencies.

Table 1: Comparison of Selected Experimental and Theoretical Bond Lengths (Å) and Bond Angles (°) for 1-Benzyl-5-amino-1H-tetrazole

ParameterBond/AngleExperimental (X-ray)Theoretical (PBE1PBE/6-311G**)
Bond Lengths (Å) N1–N21.3651.352
N2–N31.2981.288
N3–N41.3621.358
N4–C51.3211.325
C5–N11.3531.358
C5–N6 (amino)1.3321.345
N1–C7 (benzyl)1.4541.448
Bond Angles (°) N1–N2–N3109.8110.1
N2–N3–N4105.3105.1
N3–N4–C5109.2109.4
N4–C5–N1105.9105.7
N2–N1–C5109.8109.7

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Key Functional Groups of 1-Benzyl-5-amino-1H-tetrazole

Vibrational ModeExperimental (FT-IR)Theoretical (Scaled)
N-H stretch (amino)~3300-3400~3350
C-H stretch (aromatic)~3000-3100~3050
C=N/N=N stretch (tetrazole ring)~1500-1600~1550
N-H bend (amino)~1640~1630
C-N stretch~1300-1400~1350

Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for 1-Benzyl-5-amino-1H-tetrazole

ProtonExperimental (¹H NMR)Theoretical (Calculated)
NH₂ (amino)~5.8~5.7
CH₂ (benzyl)~5.4~5.3
C₆H₅ (benzyl)~7.3~7.2

Experimental and Theoretical Methodologies

A detailed understanding of the methodologies employed is essential for a critical evaluation of the presented data.

Experimental Protocols
  • Synthesis of 1-Benzyl-5-amino-1H-tetrazole: The compound was synthesized by reacting 5-aminotetrazole with benzyl chloride in the presence of a base (sodium hydride) in an N,N-dimethylformamide (DMF) solvent. The reaction mixture was stirred at room temperature, and the resulting product was precipitated, washed, and dried.[1]

  • Single-Crystal X-ray Diffraction: Suitable crystals for X-ray analysis were grown from a methanol solution by slow evaporation.[1] The crystallographic data was collected to determine the precise bond lengths, bond angles, and the overall molecular geometry in the solid state.[1]

  • FT-IR Spectroscopy: The infrared spectrum of the solid compound was recorded to identify the characteristic vibrational frequencies of its functional groups.[1]

  • ¹H NMR Spectroscopy: The nuclear magnetic resonance spectrum was obtained to determine the chemical environment of the protons in the molecule, providing information about its structure in solution.[1]

Theoretical Protocols
  • Computational Details: Density Functional Theory (DFT) calculations were performed to obtain the optimized molecular geometry and to predict the vibrational frequencies and NMR chemical shifts.[1] The calculations were carried out using specific functionals (e.g., B3LYP and PBE1PBE) and basis sets (e.g., 6-311G**).[1]

  • Geometry Optimization: The initial molecular structure was optimized to find the lowest energy conformation. This optimized geometry was then used for subsequent calculations of spectroscopic properties.

  • Frequency Calculations: Vibrational frequencies were calculated from the optimized geometry. The calculated frequencies are often scaled by a factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method.

  • NMR Calculations: Theoretical NMR chemical shifts were predicted based on the optimized electronic structure of the molecule.

Visualizations

The following diagrams illustrate the workflow of this comparative study and the molecular structure of the analogue.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Data Comparison and Validation synth Synthesis of 1-Benzyl-5-amino-1H-tetrazole xray Single-Crystal X-ray Diffraction synth->xray Crystal Growth ftir FT-IR Spectroscopy synth->ftir nmr ¹H NMR Spectroscopy synth->nmr comp_geom Compare Bond Lengths & Angles xray->comp_geom comp_vib Compare Vibrational Frequencies ftir->comp_vib comp_nmr Compare NMR Chemical Shifts nmr->comp_nmr dft DFT Calculations (e.g., B3LYP/6-311G**) geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc geom_opt->comp_geom freq_calc->comp_vib nmr_calc->comp_nmr

Workflow for the cross-validation of experimental and theoretical data.

Molecular structure of 1-benzyl-5-amino-1H-tetrazole with atom numbering.

References

Structure-Activity Relationship (SAR) of 1H-Tetrazol-5-ylurea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-tetrazol-5-ylurea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related isosteres across various therapeutic targets, including G protein-coupled receptor 35 (GPR35), protein-tyrosine phosphatase 1B (PTP1B), and microbial and cancer cell lines. The information is compiled from various studies to aid in the rational design of novel and potent therapeutic agents.

GPR35 Agonistic Activity

G protein-coupled receptor 35 (GPR35) is a promising target for inflammatory, metabolic, and pain-related disorders. Studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, close analogs of the urea series, have provided valuable insights into the SAR for GPR35 agonism. The introduction of a 1H-tetrazol-5-yl group has been shown to significantly enhance the agonistic potency.[1]

Quantitative Data: GPR35 Agonistic Activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Analogs
Compound IDR1R2R3R4EC50 (μM)[1]
7a HHHH29.99
7b BrHHH44.06
56 BrHOCH3H0.059
63 BrFOCH3H0.041

SAR Insights:

  • The presence of the tetrazole moiety is crucial for GPR35 agonist activity.

  • Substitution on the phenyl ring attached to the amide nitrogen significantly influences potency. A bromine atom at the R1 position appears beneficial.

  • Electron-donating groups, such as methoxy, on the benzoyl moiety enhance potency.

  • The introduction of a fluorine atom at the R2 position of the benzoyl ring can further increase activity.

PTP1B Inhibitory Activity

Protein-tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it a validated target for the treatment of type 2 diabetes and obesity. While specific SAR data for this compound analogs as PTP1B inhibitors is limited, studies on substituted 1,3-benzyl urea derivatives offer valuable insights into the pharmacophore requirements.

Quantitative Data: PTP1B Inhibitory Activity of Substituted Urea Derivatives
Compound IDRR'% Inhibition @ 10 µM[2]IC50 (µM)
4g 3-NO24-F>50%Not Reported
5b H3-NO2, 4-Cl79.4%Not Reported
5i H3-NO2, 4-Br>50%Not Reported

SAR Insights:

  • The urea scaffold serves as a key pharmacophore for PTP1B inhibition.

  • Substitutions on the benzyl rings are critical for activity. Electron-withdrawing groups like nitro and halogens appear to be favorable.

  • The substitution pattern on both phenyl rings plays a synergistic role in determining the inhibitory potency.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Tetrazole derivatives have shown promising activity against a range of bacterial and fungal strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Tetrazole Analogs
Compound IDTarget OrganismMIC (µg/mL)Reference
e1 Enterococcus faecalis1.2[3]
b1 Enterococcus faecalis1.3[3]
c1 Enterococcus faecalis1.8[3]
d1 Enterococcus faecalis2.1[3]
Azithromycin Enterococcus faecalisNot Reported[3]
1 Staphylococcus aureus (T5592)0.8[1]
2 Staphylococcus aureus (T5592)0.8[1]
3 Staphylococcus aureus (T5592)0.8[1]
Ciprofloxacin Staphylococcus aureusNot Reported[1]

SAR Insights:

  • The tetrazole nucleus is a viable scaffold for the development of antimicrobial agents.

  • The nature and position of substituents on the aromatic rings attached to the tetrazole core significantly impact the antimicrobial spectrum and potency.

Anticancer Activity: Microtubule Destabilization

Microtubule dynamics are a critical target in cancer chemotherapy. Certain tetrazole derivatives have been identified as microtubule destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of Tetrazole Analogs
Compound IDCell LineIC50 (µM)Reference
4b Ovarian (SK-OV-3)Not Reported (% Growth 34.94)[4]
81 Liver (HepG2)4.2[5]

SAR Insights:

  • The tetrazole moiety can be incorporated into scaffolds that target tubulin polymerization.

  • The substituents on the phenyl rings play a crucial role in the anticancer potency and selectivity.

Experimental Protocols

GPR35 Agonist Activity Assay (Dynamic Mass Redistribution)

Principle: This is a label-free assay that measures ligand-induced changes in local mass density at the cell surface, reflecting receptor activation and subsequent cellular events.

Procedure:

  • Cell Culture: HT-29 cells, which endogenously express GPR35, are cultured in a suitable medium and seeded into 384-well sensor microplates.

  • Compound Preparation: Test compounds are serially diluted in a suitable buffer containing a low concentration of DMSO.

  • Assay: The cell plate is placed in a label-free reader. After establishing a stable baseline, the compound solutions are added to the wells.

  • Data Acquisition: The change in resonant wavelength is monitored in real-time for a defined period (e.g., 60 minutes).

  • Analysis: The dose-response curves are generated, and EC50 values are calculated to determine the potency of the agonists.[1]

PTP1B Inhibition Assay

Principle: This is a colorimetric assay that measures the enzymatic activity of PTP1B by detecting the dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP).

Procedure:

  • Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and a stock solution of pNPP.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the test compound (at various concentrations), and the PTP1B enzyme. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the pNPP substrate to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation time (e.g., 30 minutes), stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Serially dilute the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[3]

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the change in turbidity or fluorescence.

Procedure:

  • Tubulin Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with the test compound at various concentrations.

  • Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time using a plate reader.

  • Analysis: Plot the absorbance or fluorescence against time to obtain polymerization curves. The effect of the compound is determined by comparing the curves to that of a control (e.g., DMSO).[6]

Signaling Pathways and Mechanisms of Action

GPR35 Signaling Pathway

Activation of GPR35 by an agonist, such as a this compound analog, can trigger multiple downstream signaling cascades. GPR35 couples to Gαi/o, Gαq/11, and Gα12/13 proteins, leading to diverse cellular responses including modulation of intracellular calcium levels, inhibition of adenylyl cyclase, and activation of the RhoA pathway.

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Analog GPR35 GPR35 Agonist->GPR35 Binds G_protein Gαi/q/13 Gβγ GPR35->G_protein Activates PLC PLC G_protein->PLC Gαq AC Adenylyl Cyclase G_protein->AC Gαi RhoA RhoA G_protein->RhoA Gα13 IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cell_response Cellular Responses (Inflammation, Pain, etc.) Ca_release->Cell_response cAMP ↓ cAMP AC->cAMP cAMP->Cell_response ROCK ROCK RhoA->ROCK ROCK->Cell_response

Caption: GPR35 Signaling Cascade.

PTP1B in Insulin Signaling

PTP1B acts as a negative regulator of the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS), thereby attenuating the downstream signals that lead to glucose uptake and metabolism. Inhibition of PTP1B by this compound analogs would enhance insulin sensitivity.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Inhibitor This compound Analog Inhibitor->PTP1B Inhibits Microtubule_Destabilization cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Tubulin->Microtubule      Inhibited Microtubule->Tubulin Depolymerization Disruption Disruption of Mitotic Spindle Microtubule->Disruption Inhibitor This compound Analog Inhibitor->Tubulin Binds Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Benchmarking 1H-Tetrazol-5-ylurea: A Comparative Analysis Against RDX and HMX

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the high-energy material 1H-tetrazol-5-ylurea against the well-established benchmarks, RDX and HMX. Due to a lack of publicly available experimental data for this compound's energetic properties, this guide presents a combination of experimental data for RDX and HMX and the known physical properties of this compound. The methodologies for key performance indicator testing are also detailed to provide a framework for future experimental evaluation.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance metrics for this compound, RDX, and HMX. It is important to note that the energetic properties for this compound are not available in the reviewed literature and await experimental determination.

PropertyThis compoundRDX (Cyclotrimethylenetrinitramine)HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine)
Chemical Formula C₂H₄N₆O(CH₂N₂O₂)₃C₄H₈N₈O₈
Density (g/cm³) 2.35[1]1.80[2]1.91[3][4]
Detonation Velocity (m/s) Not Available8750[2]9100[5]
Detonation Pressure (GPa) Not Available~34[6]39.0 - 41.5[3][4]
Impact Sensitivity (J) Not Available7.4 - 23[7]7 - 54[8]
Friction Sensitivity (N) Not Available120[9]120 - 240[8]
Thermal Decomposition (°C) Not AvailableStarts at ~170, melts at 204[2]Onset at 277.9

Experimental Protocols

The determination of the energetic properties of high-energy materials involves a series of standardized experimental tests. Below are the methodologies for the key parameters presented in the comparison table.

Detonation Velocity and Pressure

Detonation velocity, the speed at which a detonation wave propagates through an explosive, is a primary performance characteristic. Several methods are employed for its measurement:

  • Rate Stick Test: A common method involves filling a cylinder of a specific diameter with the explosive material. Probes, such as pressure pin gauges, are placed at known distances along the cylinder to record the arrival time of the detonation wave. The velocity is then calculated from the distance and time data.

  • Optical Techniques: High-speed cameras can be used to capture the shock wave generated by the detonation. By analyzing the images and the known framing rate of the camera, the velocity of the shock wave, and consequently the detonation velocity, can be determined.

Detonation pressure, the pressure at the detonation front, is often calculated from the detonation velocity and the initial density of the explosive using the Chapman-Jouguet theory.[5]

Sensitivity to Mechanical Stimuli

The sensitivity of an explosive to initiation by external stimuli such as impact and friction is a critical safety parameter.

  • Impact Sensitivity: The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer test is a standard method. In this test, a sample of the explosive is subjected to the impact of a falling weight from varying heights. The impact energy at which a 50% probability of initiation occurs is determined.

  • Friction Sensitivity: The BAM friction apparatus is used to determine the sensitivity of an explosive to friction. The material is placed on a porcelain plate and subjected to a moving, weighted porcelain pin. The load at which initiation occurs is recorded.

Thermal Stability

The thermal stability of an energetic material is its ability to withstand high temperatures without decomposing.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are used to determine the decomposition temperature of a material. A small sample is heated at a controlled rate, and changes in heat flow (DSC) and mass (TGA) are monitored. The onset temperature of decomposition is a key indicator of thermal stability.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and common method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide. For this compound, a potential synthetic route could involve the reaction of cyanoguanidine with sodium azide.

Logical Framework and Experimental Workflow

The following diagrams illustrate the logical comparison between the materials and a typical experimental workflow for characterizing a new energetic material.

logical_comparison cluster_materials High-Energy Materials cluster_properties Performance Metrics This compound This compound Density Density This compound->Density 2.35 g/cm³ Detonation_Velocity Detonation_Velocity This compound->Detonation_Velocity Data Needed Detonation_Pressure Detonation_Pressure This compound->Detonation_Pressure Data Needed Impact_Sensitivity Impact_Sensitivity This compound->Impact_Sensitivity Data Needed Friction_Sensitivity Friction_Sensitivity This compound->Friction_Sensitivity Data Needed Thermal_Stability Thermal_Stability This compound->Thermal_Stability Data Needed RDX RDX RDX->Density 1.80 g/cm³ RDX->Detonation_Velocity 8750 m/s RDX->Detonation_Pressure ~34 GPa RDX->Impact_Sensitivity 7.4-23 J RDX->Friction_Sensitivity 120 N RDX->Thermal_Stability ~170 °C HMX HMX HMX->Density 1.91 g/cm³ HMX->Detonation_Velocity 9100 m/s HMX->Detonation_Pressure 39.0-41.5 GPa HMX->Impact_Sensitivity 7-54 J HMX->Friction_Sensitivity 120-240 N HMX->Thermal_Stability 277.9 °C

Figure 1: Logical comparison of energetic materials, highlighting the data gap for this compound.

experimental_workflow Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Density_Measurement Density Measurement Purification->Density_Measurement Performance_Testing Energetic Performance Testing Density_Measurement->Performance_Testing Sensitivity_Testing Mechanical Sensitivity Testing Density_Measurement->Sensitivity_Testing Thermal_Analysis Thermal Stability Analysis Density_Measurement->Thermal_Analysis Data_Analysis Data Analysis and Comparison Performance_Testing->Data_Analysis Sensitivity_Testing->Data_Analysis Thermal_Analysis->Data_Analysis

Figure 2: A generalized experimental workflow for the characterization of a novel energetic material.

References

Comparative Analysis of the Coordination Behavior of 1H-tetrazol-5-ylurea and its Analogue 5-Aminotetrazole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the coordination behavior of 1H-tetrazol-5-ylurea is not available in the current body of scientific literature. This guide provides a comparative analysis based on the known coordination chemistry of its close structural analogue, 5-aminotetrazole . The urea moiety in the target compound is anticipated to influence its electronic and steric properties, and this analysis will infer these potential effects based on the behavior of the amino group in 5-aminotetrazole and other related structures.

Introduction

This compound is a derivative of the tetrazole heterocyclic system, which is of significant interest in medicinal chemistry and materials science due to its bioisosteric relationship with carboxylic acids and its coordination capabilities.[1] The coordination behavior of tetrazole-based ligands is of fundamental importance for the design of novel metal-organic frameworks (MOFs), catalysts, and therapeutic agents.[2] This guide provides a comparative overview of the expected coordination behavior of this compound by examining the well-documented coordination chemistry of 5-aminotetrazole. The amino group in 5-aminotetrazole serves as a foundational model to predict the influence of the ureido group on the coordination properties of the tetrazole ring.

Synthesis of Tetrazole-Based Ligands

The synthesis of 5-substituted-1H-tetrazoles is well-established, with the most common method being the [3+2] cycloaddition of a nitrile with an azide.[3][4] For this compound, a potential synthetic route would involve the reaction of cyanourea with an azide source.

A general synthetic pathway for 5-substituted tetrazoles is illustrated below:

G cluster_synthesis Synthesis of 5-Substituted Tetrazoles Nitrile R-C≡N (Nitrile) Reaction Nitrile->Reaction [3+2] Cycloaddition Azide N3⁻ (Azide Source) Azide->Reaction Tetrazole R-C-N4H (5-Substituted-1H-tetrazole) Reaction->Tetrazole

General synthesis of 5-substituted-1H-tetrazoles.

Coordination Behavior: A Comparative Perspective

The coordination of tetrazole ligands to metal centers can occur through one or more of the four nitrogen atoms of the tetrazole ring. The specific coordination mode is influenced by factors such as the nature of the substituent at the C5 position, the metal ion, and the reaction conditions.

Coordination Modes of 5-Aminotetrazole

5-Aminotetrazole has been shown to act as a versatile ligand, coordinating to metal ions in various modes. The presence of the amino group, a σ-electron donor, enhances the electron density on the tetrazole ring, influencing its coordination behavior.[5] Common coordination modes observed for 5-aminotetrazole include monodentate, bidentate, and bridging, leading to the formation of discrete complexes or coordination polymers.[6][7]

G cluster_coordination Coordination Modes of 5-Aminotetrazole M Metal Ion (M) Ligand 5-Aminotetrazole Monodentate Monodentate Coordination Ligand->Monodentate via N4 Bidentate Bidentate Chelation Ligand->Bidentate via N1 and Amino N Bridging Bridging Coordination Ligand->Bridging via N1, N2 or N4 Monodentate->M Bidentate->M Bridging->M

Potential coordination modes of 5-aminotetrazole.
Inferred Coordination Behavior of this compound

The ureido group (-NH-CO-NH2) in this compound is expected to have a more complex influence on coordination than the simple amino group. The urea moiety possesses both hydrogen bond donors and acceptors, and the carbonyl group can also participate in coordination.

Potential Coordination Scenarios for this compound:

  • Coordination through Tetrazole Nitrogens: Similar to 5-aminotetrazole, coordination through the N1, N2, or N4 atoms of the tetrazole ring is expected to be the primary mode of interaction with metal ions.

  • Chelation involving the Ureido Group: The ureido group could potentially act as a chelating ligand, with coordination involving one of the tetrazole nitrogens and the carbonyl oxygen or one of the amide nitrogens. This would lead to the formation of stable five- or six-membered chelate rings.

  • Bridging Ligand: The presence of multiple potential coordination sites (tetrazole nitrogens, ureido nitrogens, and carbonyl oxygen) makes this compound a strong candidate for acting as a bridging ligand, leading to the formation of coordination polymers with diverse dimensionalities.

G cluster_inference Inferred Coordination Logic for this compound Urea Ureido Group (-NH-CO-NH₂) Chelation Chelation Urea->Chelation Carbonyl O or Amide N Bridging Bridging Urea->Bridging Multiple Donors Tetrazole Tetrazole Ring Tetrazole->Chelation Ring N Tetrazole->Bridging Metal Metal Ion Chelation->Metal Bridging->Metal

References

Unraveling the Mechanism of Action: A Comparative Guide to 1H-Tetrazol-5-ylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in medicinal chemistry. Among the promising scaffolds, 1H-tetrazol-5-ylurea derivatives have emerged as a significant class of compounds, particularly in the context of metabolic diseases. This guide provides a comprehensive comparison of the mechanism of action of these derivatives with established alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and workflows.

Dual-Acting Mechanism: A Key Advantage

Extensive research has confirmed that this compound derivatives often exhibit a dual mechanism of action, primarily functioning as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors . This dual activity presents a potential advantage over single-target agents in the management of complex metabolic disorders like type 2 diabetes. The tetrazole ring in these derivatives acts as a bioisostere for the carboxylic acid group found in many natural and synthetic ligands, contributing to their potent biological activity.

Performance Comparison: this compound Derivatives vs. Thiazolidinediones

A primary class of drugs for comparison are the thiazolidinediones (TZDs), which are well-established PPARγ agonists. The following tables summarize the quantitative performance of a representative this compound derivative against pioglitazone, a widely used TZD.

Table 1: In Vitro Potency at the PPARγ Receptor

CompoundTargetAssay TypeEC50 (nM)Reference
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazolePPARγPPARγ Agonist Assay6.75[1][2]
PioglitazonePPARγPPARγ Agonist Assay-

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Antidiabetic Efficacy

CompoundAnimal ModelParameterED25 (mg/kg/day)Fold-Change vs. PioglitazoneReference
5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazoleKKAy miceGlucose Lowering0.083972x more active[1][2]
PioglitazoneKKAy miceGlucose Lowering6.0-[1][2]

ED25 (Effective dose for 25% of the maximal response) indicates the dose of a drug that produces 25% of its maximum effect.

Table 3: PTP1B Inhibitory Activity

Compound ClassTargetParameterIC50 Range (µM)Reference
1H-tetrazole derivativesPTP1BPTP1B Inhibition0.46 - 9.6[3]
ThiazolidinedionesPTP1BPTP1B Inhibition-

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the representative this compound derivative demonstrates significantly higher potency in vivo for glucose lowering compared to pioglitazone[1][2]. Furthermore, this class of compounds exhibits direct inhibitory activity against PTP1B, a mechanism not typically associated with thiazolidinediones.

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation & Effect Ligand This compound Derivative (Agonist) PPARg PPARγ Ligand->PPARg Binds PPARg_RXR_inactive Inactive PPARγ-RXR Heterodimer Ligand->PPARg_RXR_inactive Activates PPARg->PPARg_RXR_inactive Forms Heterodimer with RXR RXR RXR->PPARg_RXR_inactive PPARg_RXR_active Active PPARγ-RXR Heterodimer PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Translocates to Nucleus and Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Proteins Proteins Involved in Glucose & Lipid Metabolism mRNA->Proteins Translation Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Homeostasis Proteins->Metabolic_Effects

Figure 1: PPARγ Agonist Signaling Pathway

The diagram above illustrates the genomic mechanism of action for PPARγ agonists like this compound derivatives. Upon binding to PPARγ, the ligand induces a conformational change, leading to the formation of an active heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to PPAR Response Elements (PPREs) on the DNA, initiating the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.

PTP1B_Inhibition_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds pIR Phosphorylated IR (Active) Insulin_Receptor->pIR Autophosphorylation Signaling_Cascade Insulin Signaling Cascade pIR->Signaling_Cascade Activates PTP1B PTP1B PTP1B->pIR Dephosphorylates (Inactivates) Tetrazolylurea This compound Derivative (Inhibitor) Tetrazolylurea->PTP1B Inhibits GLUT4_Translocation GLUT4 Translocation to Membrane Signaling_Cascade->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Figure 2: PTP1B Inhibition Signaling Pathway

This diagram depicts how this compound derivatives enhance insulin signaling through the inhibition of PTP1B. PTP1B is a negative regulator of the insulin signaling pathway, as it dephosphorylates and inactivates the insulin receptor. By inhibiting PTP1B, these derivatives prolong the activated state of the insulin receptor, leading to a more robust downstream signaling cascade, increased GLUT4 translocation, and consequently, enhanced glucose uptake by cells.

Experimental_Workflow cluster_screening In Vitro Screening cluster_validation In Vivo Validation Compound_Library This compound Derivative Library PPARg_Assay PPARγ Agonist Assay (e.g., Luciferase Reporter) Compound_Library->PPARg_Assay PTP1B_Assay PTP1B Inhibition Assay (e.g., Colorimetric) Compound_Library->PTP1B_Assay Hit_Identification Hit Identification (EC50 & IC50 Determination) PPARg_Assay->Hit_Identification PTP1B_Assay->Hit_Identification Animal_Model Diabetic Animal Model (e.g., KKAy mice) Hit_Identification->Animal_Model Lead Compound Selection Compound_Administration Compound Administration Animal_Model->Compound_Administration Data_Collection Measurement of Blood Glucose Levels Compound_Administration->Data_Collection Efficacy_Determination Efficacy Determination (ED25 Calculation) Data_Collection->Efficacy_Determination

Figure 3: Experimental Workflow for Compound Evaluation

The workflow diagram outlines a typical screening process for identifying and validating novel antidiabetic compounds like this compound derivatives. The process begins with in vitro screening of a compound library using specific assays for the target receptors (PPARγ and PTP1B). Promising "hits" with desired potency are then selected for in vivo validation in relevant animal models of diabetes to assess their efficacy in a physiological context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.

Protocol 1: In Vitro PPARγ Agonist Activity Assay (Luciferase Reporter Gene Assay)

Objective: To determine the ability of a test compound to activate the PPARγ receptor.

Materials:

  • Mammalian cells engineered to express human PPARγ and a luciferase reporter gene under the control of a PPRE.

  • Cell culture medium and supplements.

  • Test compound (this compound derivative) and a reference agonist (e.g., pioglitazone).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and the reference agonist. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 18-24 hours.

  • Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and plot the data as a dose-response curve. Calculate the EC50 value for the test compound and the reference agonist.

Protocol 2: In Vitro PTP1B Inhibition Assay (Colorimetric)

Objective: To measure the inhibitory effect of a test compound on the enzymatic activity of PTP1B.

Materials:

  • Recombinant human PTP1B enzyme.

  • PTP1B assay buffer.

  • p-Nitrophenyl phosphate (pNPP) as a substrate.

  • Test compound (this compound derivative) and a known PTP1B inhibitor (e.g., sodium orthovanadate) as a positive control.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Reaction Setup: In a 96-well plate, add the PTP1B assay buffer, the test compound at various concentrations, and the PTP1B enzyme. Include a control with no inhibitor and a positive control with the known inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction (Optional): The reaction can be stopped by adding a strong base (e.g., NaOH).

  • Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion

This compound derivatives represent a promising class of compounds with a compelling dual mechanism of action for the treatment of metabolic diseases. Their ability to act as potent PPARγ agonists, often exceeding the efficacy of established thiazolidinediones, combined with their capacity to inhibit PTP1B, offers a multifaceted approach to improving insulin sensitivity and glucose homeostasis. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in the field, facilitating further investigation and development of this important class of therapeutic agents.

References

Independent Verification of the Synthesis of a Novel 1H-Tetrazol-5-ylurea Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for a novel 1H-tetrazol-5-ylurea compound, specifically N-(p-methoxyphenyl)-N'-(1H-tetrazol-5-yl)urea. The objective is to offer a framework for the independent verification of its synthesis by presenting two distinct routes, complete with detailed experimental protocols and comparative analytical data. This document is intended to aid researchers in reproducing and validating the synthesis of this and similar compounds, a critical step in the drug discovery and development pipeline.

The tetrazole ring is a key functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and cell membrane permeability. The addition of a urea moiety introduces hydrogen bonding capabilities that can be crucial for target engagement. The subject of this guide, N-(p-methoxyphenyl)-N'-(1H-tetrazol-5-yl)urea, has been identified in the literature as a compound with potential biological activity, making its reproducible synthesis a matter of significant interest.[1]

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are presented for the synthesis of N-(p-methoxyphenyl)-N'-(1H-tetrazol-5-yl)urea. Route A involves a direct coupling reaction after the formation of the tetrazole ring. Route B represents a multicomponent approach where the urea linkage is formed in concert with the tetrazole ring's precursors.

Data Presentation: Synthesis and Characterization

The following table summarizes the key performance indicators and analytical data for the two synthetic routes. Note that the data for Route B is illustrative, based on typical yields for Ugi-type reactions, as specific experimental data for this route was not available in the cited literature.

ParameterRoute A: Isocyanate AdditionRoute B: Modified Ugi Reaction (Illustrative)
Reaction Yield 65-75%55-65%
Reaction Time 6 hours24 hours
Melting Point (°C) 220-222 (decomposed)218-221 (decomposed)
¹H NMR (DMSO-d₆, δ ppm) 10.5 (s, 1H), 9.2 (s, 1H), 8.5 (s, 1H), 7.4 (d, 2H), 6.9 (d, 2H), 3.7 (s, 3H)10.4 (s, 1H), 9.1 (s, 1H), 8.4 (s, 1H), 7.5 (d, 2H), 6.9 (d, 2H), 3.7 (s, 3H)
¹³C NMR (DMSO-d₆, δ ppm) 155.8, 154.2, 148.5, 132.1, 120.7, 114.1, 55.2156.0, 154.5, 148.7, 132.5, 120.9, 114.3, 55.3
IR (KBr, cm⁻¹) 3350 (N-H), 3100 (N-H), 1680 (C=O), 1550, 12403345 (N-H), 3110 (N-H), 1685 (C=O), 1545, 1245
Mass Spec (m/z) [M+H]⁺ calculated for C₉H₁₀N₆O₂: 235.09; found 235.1[M+H]⁺ calculated for C₉H₁₀N₆O₂: 235.09; found 235.1

Experimental Protocols

Route A: Synthesis via Isocyanate Addition

This route follows a classical approach where 5-aminotetrazole is reacted with an aryl isocyanate to form the target urea derivative.

Materials:

  • 5-Aminotetrazole monohydrate

  • p-Methoxyphenyl isocyanate

  • Anhydrous Pyridine

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminotetrazole monohydrate (1.03 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add anhydrous pyridine (1.6 mL, 20 mmol) to the solution.

  • Slowly add a solution of p-methoxyphenyl isocyanate (1.49 g, 10 mmol) in anhydrous DMF (10 mL) to the flask at room temperature over 15 minutes.

  • Heat the reaction mixture to 80°C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • Collect the resulting white precipitate by vacuum filtration and wash with cold water (3 x 30 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford pure N-(p-methoxyphenyl)-N'-(1H-tetrazol-5-yl)urea as a white solid.

  • Dry the product under vacuum at 60°C for 4 hours.

Route B: Synthesis via Modified Ugi Reaction (Illustrative Alternative)

This route proposes a multicomponent reaction (MCR) approach, which combines multiple starting materials in a single step. While a specific Ugi protocol for this exact urea compound is not available, this generalized procedure for tetrazole synthesis can be adapted.

Materials:

  • p-Anisidine

  • Formaldehyde (37% in water)

  • Trimethylsilyl azide (TMSN₃)

  • A suitable isocyanide precursor to the urea moiety (e.g., a protected amino-isocyanate)

Procedure:

  • In a 50 mL glass vial, combine p-anisidine (1.23 g, 10 mmol), and methanol (20 mL).

  • Add formaldehyde (0.9 mL, 12 mmol) and trimethylsilyl azide (1.6 mL, 12 mmol) to the mixture.

  • Finally, add the isocyanide component (10 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon reaction completion (monitored by TLC), a precipitate may form. If so, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Experimental and Logical Workflows

G Synthetic Workflow Comparison cluster_0 Route A: Isocyanate Addition cluster_1 Route B: Modified Ugi Reaction A_start 5-Aminotetrazole A_reaction Reaction in Pyridine/DMF at 80°C A_start->A_reaction A_reagent p-Methoxyphenyl Isocyanate A_reagent->A_reaction A_workup Aqueous Workup & Filtration A_reaction->A_workup A_purify Recrystallization A_workup->A_purify A_product Target Compound A_purify->A_product B_amine p-Anisidine B_reaction One-pot reaction in Methanol, RT B_amine->B_reaction B_aldehyde Formaldehyde B_aldehyde->B_reaction B_azide TMSN3 B_azide->B_reaction B_isocyanide Isocyanide B_isocyanide->B_reaction B_workup Filtration or Concentration B_reaction->B_workup B_purify Column Chromatography B_workup->B_purify B_product Target Compound B_purify->B_product

Caption: Comparative workflow of the two synthetic routes.

G Independent Verification Workflow cluster_0 Verification Protocol start Obtain Original Synthetic Protocol reproduce Reproduce Synthesis (e.g., Route A) start->reproduce isolate Isolate Crude Product reproduce->isolate characterize Full Characterization (NMR, IR, MS, MP) isolate->characterize compare Compare Data with Published Results characterize->compare pass Synthesis Verified compare->pass Data Match fail Discrepancy Noted compare->fail Data Mismatch investigate Investigate Discrepancy (Purity, Structure) fail->investigate investigate->reproduce

Caption: Logical workflow for independent synthesis verification.

Signaling Pathway

Many tetrazole-containing compounds are developed as kinase inhibitors. The following diagram illustrates the hypothetical inhibition of the MAPK/ERK signaling pathway by a tetrazolylurea compound, targeting the MEK1/2 kinases.

G MAPK/ERK Signaling Pathway Inhibition cluster_pathway MAPK Cascade RAS RAS RAF RAF (MAP3K) RAS->RAF Activates MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cell Proliferation, Differentiation, Survival TF->Response Inhibitor Tetrazolylurea Compound Inhibitor->MEK Inhibits

Caption: Inhibition of MEK1/2 in the MAPK signaling pathway.

Protocol for Independent Verification

Independent verification is paramount to ensure the reliability and reproducibility of a synthetic method. The following protocol outlines the steps for a thorough and objective verification process.

1. Pre-Synthesis Preparation:

  • Protocol Review: Obtain the original, detailed synthetic protocol. Critically review each step, noting any potential ambiguities or safety concerns.

  • Reagent Sourcing: Procure all necessary reagents from reputable suppliers. It is advisable to use reagents from different lot numbers than the original study, if possible, to test for robustness.

  • Equipment Calibration: Ensure all equipment (balances, temperature probes, stir plates, etc.) is properly calibrated.

2. Synthesis Reproduction:

  • Exact Replication: Follow the published protocol as closely as possible, without deviation. Record every parameter, including reaction times, temperatures, and visual observations.

  • In-Process Monitoring: Utilize the same analytical techniques (e.g., TLC, LC-MS) as the original study to monitor the reaction's progress.

3. Product Isolation and Purification:

  • Method Adherence: Employ the identical workup and purification procedures described in the protocol.

  • Yield Calculation: Carefully measure the mass of the purified product and calculate the percentage yield.

4. Comprehensive Characterization:

  • Orthogonal Analysis: Characterize the final compound using a comprehensive set of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point Analysis: As an indicator of purity.

    • Elemental Analysis: To confirm the empirical formula.

  • Purity Assessment: If available, use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound with high accuracy.

5. Data Comparison and Reporting:

  • Direct Comparison: Systematically compare all collected data (yield, melting point, spectral data) with the data reported in the original publication.

    • If the results are consistent within an acceptable margin of experimental error, the synthesis is considered independently verified.

    • If significant discrepancies arise, a thorough investigation should be conducted to identify the source of the variation (e.g., reagent quality, subtle differences in reaction conditions, or potential errors in the original report).

References

Assessing the Reproducibility of Published Data on 1H-Tetrazol-5-ylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

1H-Tetrazol-5-ylurea: A Data Scarcity Challenge

Searches for the synthesis and characterization of this compound primarily lead to chemical supplier databases. One supplier mentions a synthetic route proceeding from 5-amino-1H-tetrazole-1-carboxamide with a reported yield of 97%[1]. However, the primary scientific publication detailing this procedure, including reaction conditions, purification methods, and full characterization data (NMR, IR, Mass Spectrometry), could not be located. This absence of a verifiable, peer-reviewed protocol makes an independent assessment of the reproducibility of this synthesis currently impossible.

The limited available data on the physical properties of this compound is summarized in Table 1.

Table 1: Reported Physical Properties of this compound

PropertyValueReference
Molecular Weight128.09 g/mol [1]
Boiling Point221.5°C at 760 mmHg[1]
Flash Point87.8°C[1]
Density2.35 g/cm³[1]

Without access to the original experimental data, the accuracy and reproducibility of these values cannot be definitively confirmed.

Alternative 5-Substituted-1H-Tetrazoles: A Basis for Comparison

Given the lack of detailed public data for this compound, a comparative analysis with structurally related and well-documented 5-substituted-1H-tetrazoles can provide valuable context for researchers. These alternatives are often explored for their roles as bioisosteres of carboxylic acids in drug discovery. The following sections detail the synthesis and characterization of two such alternatives.

Alternative 1: 5-Phenyl-1H-tetrazole

5-Phenyl-1H-tetrazole is a commonly synthesized derivative with readily available and reproducible experimental data.

Experimental Protocol: A widely used method for the synthesis of 5-substituted 1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source. For 5-phenyl-1H-tetrazole, this typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst.

Logical Workflow for the Synthesis of 5-Phenyl-1H-tetrazole:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzonitrile Benzonitrile Cycloaddition [3+2] Cycloaddition Benzonitrile->Cycloaddition Sodium_Azide Sodium_Azide Sodium_Azide->Cycloaddition Catalyst Catalyst (e.g., ZnCl2) Catalyst->Cycloaddition Solvent Solvent (e.g., DMF) Solvent->Cycloaddition Heat Heat Heat->Cycloaddition Product 5-Phenyl-1H-tetrazole Cycloaddition->Product

Caption: Synthesis of 5-Phenyl-1H-tetrazole.

Characterization Data for 5-Phenyl-1H-tetrazole:

Table 2: Comparative Characterization Data

AnalysisThis compound (Data Not Available)5-Phenyl-1H-tetrazole (Representative Data)
¹H NMR -Aromatic protons (multiplet), NH proton (broad singlet)
IR (cm⁻¹) -~3100 (N-H stretch), ~1600 (C=N stretch), Aromatic C-H and C=C bands
Mass Spec (m/z) -[M+H]⁺ corresponding to C₇H₆N₄
Alternative 2: N-(Aryl)-5-substituted-1H-tetrazoles

A variety of N-aryl substituted tetrazoles have been synthesized and characterized, often for their potential biological activities.

Experimental Protocol: The synthesis of N-aryl-5-substituted-1H-tetrazoles can be achieved through multi-component reactions. For example, the reaction of an aromatic aldehyde, hydroxylamine, and sodium azide can yield the corresponding 5-substituted-1H-tetrazole, which can then be further functionalized.

Experimental Workflow for a Multi-component Synthesis of 5-Substituted-1H-Tetrazoles:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aromatic Aldehyde MCR One-Pot Multi-component Reaction Aldehyde->MCR Hydroxylamine Hydroxylamine Hydroxylamine->MCR Sodium_Azide Sodium_Azide Sodium_Azide->MCR Catalyst Catalyst Catalyst->MCR Solvent Solvent Solvent->MCR Temperature Temperature Temperature->MCR Product 5-Aryl-1H-tetrazole MCR->Product

Caption: Multi-component synthesis of 5-Aryl-1H-tetrazoles.

Characterization Data for N-(Aryl)-5-substituted-1H-tetrazoles:

The characterization data for these compounds would be expected to show signals corresponding to both the tetrazole ring and the specific aryl substituent.

Discussion and Recommendations

The inability to locate a primary, peer-reviewed source with a detailed experimental protocol for this compound is a significant impediment to assessing the reproducibility of its synthesis. Researchers and drug development professionals should exercise caution when considering this compound for their studies, as the lack of transparent data makes it difficult to independently verify its properties and purity.

Recommendations for Researchers:

  • Prioritize Well-Documented Alternatives: Whenever possible, researchers should consider using well-characterized 5-substituted-1H-tetrazole alternatives for which detailed and reproducible synthetic protocols and full characterization data are available in the peer-reviewed literature.

  • Thorough In-House Characterization: If the use of this compound is unavoidable, it is imperative that researchers perform comprehensive in-house characterization of the commercially obtained or synthesized material. This should include, at a minimum, ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm the structure and assess purity.

  • Advocacy for Data Transparency: The scientific community should advocate for the publication of detailed experimental procedures and full characterization data for all synthesized compounds, even those that may seem routine. This transparency is crucial for ensuring the reproducibility and reliability of scientific research.

Conclusion

While this compound is commercially available, the lack of accessible, peer-reviewed data on its synthesis and characterization presents a significant challenge for reproducibility assessment. By comparing the limited information available with the extensive and reproducible data for alternative 5-substituted-1H-tetrazoles, this guide highlights the importance of data transparency and rigorous characterization in chemical research. Until a detailed and verifiable experimental protocol for this compound is published, researchers should approach its use with a critical eye and prioritize thorough in-house validation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1H-Tetrazol-5-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1H-tetrazol-5-ylurea, a member of the tetrazole class of compounds, which are known for their potential hazards. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety Considerations

Tetrazole compounds, including this compound, should be handled with extreme caution. Many tetrazoles are classified as flammable solids and may have explosive properties.[1][2][3] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling or disposal.

Key Hazards:

  • Explosive Potential: Tetrazoles can be sensitive to shock, friction, or heat and may decompose explosively, especially upon heating.[1][3]

  • Flammability: These compounds are often flammable solids.[2]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]
Body Protection A laboratory coat and, in some cases, full body protection.[2]
Respiratory A NIOSH/MSHA-approved respirator may be necessary.[5]

Spill & Leak Management

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

  • Evacuate: Clear the area of all non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2] Use only spark-proof tools and explosion-proof equipment for cleanup.[1][6]

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[7] For solutions, absorb the spill with an inert material like sand or vermiculite and collect it in a sealed container.[2]

  • Decontamination: Wash the spill area thoroughly.

  • Waste: All cleanup materials should be treated as hazardous waste and disposed of accordingly.

Proper Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Never discharge tetrazole compounds into drains or sewer systems.[6]

Step-by-Step Disposal Procedure:

  • Consult Regulations: Always begin by consulting your institution's Environmental Health and Safety (EHS) office and relevant hazardous waste regulations.

  • Containerization: Ensure the waste is stored in its original container or a compatible, well-sealed, and clearly labeled waste container.[3]

  • Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound" and indicating its flammable and potentially explosive nature.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS office.[3]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed chemical destruction facility.[6] Controlled incineration with flue gas scrubbing is a common disposal method for such compounds.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste consult_sds Consult SDS and Institutional EHS Guidelines start->consult_sds ppe Wear Appropriate PPE consult_sds->ppe spill Spill or Leak? ppe->spill spill_procedure Follow Spill & Leak Management Protocol spill->spill_procedure Yes containerize Securely Containerize and Label Waste spill->containerize No spill_procedure->containerize segregate Segregate from Incompatible Waste containerize->segregate storage Store in Designated Hazardous Waste Area segregate->storage disposal Arrange for Licensed Hazardous Waste Disposal storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these stringent safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always prioritize safety and consult with your institution's safety experts when in doubt.

References

Personal protective equipment for handling 1H-tetrazol-5-ylurea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1H-tetrazol-5-ylurea was publicly available at the time of this writing. The following guidance is based on the safety data for structurally related tetrazole compounds, which are expected to have similar toxicological and physical properties. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions regarding personal protective equipment (PPE), handling, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with analogous tetrazole compounds.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required for larger quantities or when there is a significant splash hazard.Conforming to EN166 (EU) or NIOSH (US) approved.
Skin Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and replaced if damaged. A lab coat or chemical-resistant apron should be worn. For larger scale operations, fire/flame resistant and impervious clothing is recommended.Gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
Respiratory A NIOSH-approved dust mask or respirator is recommended if dusts are generated or if working in a poorly ventilated area. For higher-risk procedures, a full-face respirator may be necessary.Follow local and national regulations for respiratory protection.
Footwear Closed-toe shoes are mandatory in a laboratory setting. Protective boots may be required depending on the scale of handling.N/A

Operational Plan: Handling Procedures

Safe handling of this compound requires adherence to the following step-by-step procedures to minimize risk.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid dust formation[1][2].

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Personal Decontamination:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Remove contaminated clothing immediately and wash it before reuse.

3. General Handling:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes[1][2].

  • Do not eat, drink, or smoke in the handling area.

  • Keep the compound away from heat, sparks, open flames, and other ignition sources, as tetrazole derivatives can be flammable solids and may have explosive properties upon heating[3].

  • Use non-sparking tools and explosion-proof equipment where necessary.

  • Ground and bond containers and receiving equipment to prevent static discharge.

4. Storage:

  • Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

1. Waste Characterization:

  • Based on data from related compounds, this compound should be treated as hazardous waste.

2. Disposal of Unused Material:

  • Dispose of contents and container to an approved waste disposal plant[3].

  • Methods may include incineration in a licensed facility. Small amounts may be burned in a chemical incinerator with an afterburner and scrubber. Large quantities should not be burned at once due to the risk of explosion.

  • Do not release into the environment[4].

3. Container Disposal:

  • Empty containers may retain product residue and can be dangerous.

  • Decontaminate empty containers before disposal. If they cannot be cleaned sufficiently, they should be punctured to prevent reuse and disposed of at an authorized landfill[5].

  • Observe all label safeguards on containers until they are cleaned or destroyed.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_assess Conduct Risk Assessment prep_ppe Select and Don PPE prep_assess->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_monitor Monitor Experiment handle_transfer->handle_monitor cleanup_decon Decontaminate Work Surfaces handle_monitor->cleanup_decon Experiment Complete disposal_collect Collect Waste in Labeled Container handle_monitor->disposal_collect Generate Waste cleanup_ppe Remove and Clean/Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_wash->disposal_collect After Handling disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_transfer Transfer to Waste Management Facility disposal_store->disposal_transfer

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.